4-amino-6-phenyl-2H-pyridazin-3-one
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-amino-3-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-6-9(12-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISERJFYDFGGWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441698 | |
| Record name | 4-amino-6-phenyl-2H-pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89868-06-4 | |
| Record name | 4-amino-6-phenyl-2H-pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of 4-amino-6-phenyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and potential therapeutic applications of 4-amino-6-phenyl-2H-pyridazin-3-one and its derivatives. The document delves into detailed experimental protocols, summarizes key quantitative data, and visualizes synthetic pathways for clarity.
Introduction to Pyridazinones
Pyridazinone scaffolds are six-membered heterocyclic rings containing two adjacent nitrogen atoms. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Derivatives of pyridazin-3(2H)-one have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and anticancer activities.[2] The versatility of the pyridazinone core allows for extensive functionalization, making it a valuable scaffold in the development of novel therapeutic agents.[3]
Discovery and Therapeutic Potential
The discovery of this compound and its analogs has been driven by the search for new bioactive molecules. A notable area of investigation is their potential as Fatty Acid-Binding Protein 4 (FABP4) inhibitors. FABP4 is implicated in various metabolic disorders and cancers, making it a promising therapeutic target.[4] Research has shown that 4-amino and 4-ureido pyridazin-3(2H)-one derivatives can act as novel scaffolds for FABP4 inhibition.[4]
Furthermore, various pyridazinone derivatives have been explored for their cardiovascular effects, including vasodilatory and antihypertensive activities.[1][5] For instance, certain 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives have shown potent vasorelaxant effects.[5] The ongoing research in this area highlights the significant therapeutic potential of this class of compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the amination of a suitable pyridazinone precursor. A general synthetic workflow is outlined below.
Caption: General synthesis workflow for this compound.
A more detailed experimental protocol for the synthesis is provided in the following section.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound.
Synthesis of 4-amino-6-phenyl-3(2H)-pyridazinone [6]
-
Materials:
-
6-phenylpyridazin-3(2H)-one
-
Hydrazine monohydrate
-
-
Procedure:
-
A mixture of 6-phenylpyridazin-3(2H)-one (1 g, 5.81 mmol) and hydrazine monohydrate (15 mL, 309 mmol) is heated at 120°C under a nitrogen atmosphere for 90 minutes.
-
The mixture is then cooled, and an additional 15 mL of hydrazine monohydrate is added.
-
The resulting mixture is heated at 120°C overnight.
-
After cooling, the product is isolated and purified.
-
Note: This protocol provides a direct method for the amination of the pyridazinone ring. Further purification steps, such as recrystallization or column chromatography, may be necessary to obtain a high-purity product.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O | [7] |
| Molecular Weight | 187.20 g/mol | [7] |
| Monoisotopic Mass | 187.074561919 Da | [7] |
Signaling Pathways and Mechanisms of Action
As previously mentioned, a significant area of research for this compound derivatives is their role as FABP4 inhibitors. The inhibition of FABP4 can modulate fatty acid trafficking and signaling, which has implications for metabolic diseases and cancer.[4]
Caption: Inhibition of FABP4 signaling by a pyridazinone derivative.
The interaction of these compounds with FABP4 is often studied using molecular docking and biological assays to understand the structure-activity relationship and optimize inhibitor potency.[4]
Conclusion
This compound represents a promising scaffold in drug discovery. Its synthesis is achievable through established chemical methods, and its derivatives have shown potential in modulating key biological pathways, particularly as FABP4 inhibitors. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial in realizing their full therapeutic potential. This guide provides a foundational resource for researchers and professionals engaged in the development of new therapeutics based on the pyridazinone core.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sarpublication.com [sarpublication.com]
- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-AMINO-6-PHENYL-3(2H)-PYRIDAZINONE synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C10H9N3O | CID 10559487 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Properties of 4-amino-6-phenyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-6-phenyl-2H-pyridazin-3-one is a heterocyclic organic compound belonging to the pyridazinone class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including analgesic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O | PubChem CID: 10559487 |
| Molecular Weight | 187.20 g/mol | PubChem CID: 10559487 |
| CAS Number | 89868-06-4 | PubChem CID: 10559487 |
| IUPAC Name | 4-amino-6-phenyl-1,2-dihydropyridazin-3-one | PubChem CID: 10559487 |
| Melting Point | Not available for the specific compound. A related compound, 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, has a reported melting point of 261–262 °C.[1] | N/A |
| Solubility | A related compound was found to be moderately soluble in water.[2] | N/A |
Synthesis
A documented method for the synthesis of this compound involves the reaction of 6-phenylpyridazin-3(2H)-one with hydrazine monohydrate.[3]
Experimental Protocol
Reaction: 6-phenylpyridazin-3(2H)-one to this compound
-
Materials:
-
6-phenylpyridazin-3(2H)-one
-
Hydrazine monohydrate
-
Nitrogen gas
-
Water
-
Acetonitrile
-
-
Procedure:
-
A mixture of 6-phenylpyridazin-3(2H)-one (1 g, 5.81 mmol) and hydrazine monohydrate (15 mL, 309 mmol) is heated at 120°C under a nitrogen atmosphere for 90 minutes.[3]
-
The mixture is then cooled, and an additional portion of hydrazine monohydrate (15 mL, 309 mmol) is added.[3]
-
The reaction mixture is heated again at 120°C overnight.[3]
-
After cooling, the resulting solid is collected by filtration and washed with water.[3]
-
The solid is then taken up in acetonitrile (20 mL) and stirred for 5 minutes.[3]
-
The solid product is collected by filtration, washed with acetonitrile, and dried under vacuum to yield this compound.[3]
-
-
Yield: 60.7%[3]
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm 12.66 (bs, 1H), 7.75-7.70 (m, 2H), 7.47-7.36 (m, 3H), 6.74 (s, 1H), 6.43 (bs, 2H) | US Patent App. 15/521,438 |
| Mass Spectrometry | (ESI+) m/z 188 (M+H)⁺ | US Patent App. 15/521,438 |
| ¹³C NMR | Data for the specific compound is not available. For a related compound, 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, the following peaks were reported: (DMSO-d₆, δ): 28.3 (CH₂), 47.5 (CH₃), 115.3, 126.1, 133.2, 147.1, 148.3, 149.1, 157.6.[1] | N/A |
| Infrared (IR) | Data for the specific compound is not available. A similar pyridazinone derivative showed characteristic absorption bands at 1632 cm⁻¹ (C=N) and 3221 cm⁻¹ (N-H).[1] Another related compound, 6-phenyl-pyridazin-3(2H)-one, showed main FT-IR peaks at 2854.32 cm⁻¹, 1529.37 cm⁻¹, 1282.13 cm⁻¹, 1007.12 cm⁻¹, and 587.67 cm⁻¹.[4] | N/A |
Biological Activity and Signaling Pathways
Derivatives of 4-amino-pyridazin-3(2H)-one have been investigated as potential inhibitors of Fatty Acid-Binding Protein 4 (FABP4). FABP4 is a key protein in the transport of fatty acids and is implicated in various metabolic and inflammatory pathways. Inhibition of FABP4 is a therapeutic strategy being explored for metabolic diseases and cancer.
General Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward two-step heating process.
Caption: General synthesis workflow for this compound.
Potential FABP4 Signaling Pathway Inhibition
While the direct effect of this compound on the FABP4 signaling pathway has not been explicitly detailed, its potential as a FABP4 inhibitor suggests it may interfere with downstream signaling events. The following diagram illustrates a simplified overview of a known FABP4 signaling pathway.
Caption: Potential inhibition of the FABP4 signaling pathway.
Conclusion
This compound serves as a foundational structure for the development of novel therapeutic agents. This guide has provided a summary of its chemical properties, a detailed synthetic protocol, and available spectroscopic data. Further research is warranted to fully elucidate its physical properties, such as its melting point and solubility in various solvents, and to confirm its mechanism of action and efficacy as a FABP4 inhibitor. The information presented herein aims to facilitate and inspire future investigations into this promising class of molecules.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-amino-6-phenyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 4-amino-6-phenyl-2H-pyridazin-3-one, a heterocyclic molecule of interest in medicinal chemistry and drug discovery. The information is presented to facilitate research and development activities requiring detailed structural and synthetic information.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its structural identification and characterization.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.66 | bs | 1H | NH (pyridazinone ring) |
| 7.75-7.70 | m | 2H | Aromatic CH (ortho-protons of phenyl ring) |
| 7.47-7.36 | m | 3H | Aromatic CH (meta- and para-protons of phenyl ring) |
| 6.74 | s | 1H | CH (pyridazinone ring) |
| 6.43 | bs | 2H | NH₂ (amino group) |
Solvent: DMSO-d₆, Spectrometer: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C=O (C3) |
| 145.1 | C-NH₂ (C4) |
| 142.8 | C-Ph (C6) |
| 134.2 | Aromatic C (ipso-carbon of phenyl ring) |
| 129.9 | Aromatic CH (para-carbon of phenyl ring) |
| 128.9 | Aromatic CH (meta-carbons of phenyl ring) |
| 125.7 | Aromatic CH (ortho-carbons of phenyl ring) |
| 109.8 | CH (C5) |
Note: This data is predicted and should be confirmed by experimental analysis.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI | Positive | 188 | [M+H]⁺ |
Table 4: Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H stretching (amino group and pyridazinone NH) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1660-1640 | Strong | C=O stretching (amide) |
| 1620-1580 | Medium | N-H bending (amino group) and C=C stretching (aromatic) |
| 1500-1400 | Medium | C=C stretching (aromatic ring) |
| 770-730 and 710-690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Note: This data is predicted and should be confirmed by experimental analysis.
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
6-phenylpyridazin-3(2H)-one
-
Hydrazine monohydrate
-
Acetonitrile
-
Nitrogen gas
Procedure:
-
A mixture of 6-phenylpyridazin-3(2H)-one (1 g, 5.81 mmol) and hydrazine monohydrate (15 mL, 309 mmol) is heated at 120°C under a nitrogen atmosphere for 90 minutes.
-
The mixture is then cooled, and an additional portion of hydrazine monohydrate (15 mL, 309 mmol) is added.
-
The reaction mixture is heated again at 120°C overnight.
-
After cooling, the resulting solid is collected by filtration and washed with water.
-
The solid is taken up in acetonitrile (20 mL) and stirred for 5 minutes.
-
The solid product is collected by filtration, washed with acetonitrile, and dried under vacuum to yield this compound.
Yield: 60.7% (0.66 g, 3.53 mmol).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectra are typically recorded on a 400 MHz spectrometer.
-
Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method for this compound.
-
The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined.
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
The Multifaceted Biological Activities of the 4-Amino-6-phenyl-2H-pyridazin-3-one Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-6-phenyl-2H-pyridazin-3-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the core biological activities associated with this scaffold, with a focus on its anticancer, central nervous system (CNS), anti-inflammatory, antimicrobial, and cardiovascular effects. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new chemical entities based on the pyridazinone core.
Anticancer Activity: Targeting Fatty Acid-Binding Protein 4 (FABP4)
Recent studies have highlighted the potential of 4-amino-pyridazin-3-one derivatives as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a key player in cellular fatty acid uptake and trafficking.[1][2] Dysregulation of FABP4 has been implicated in the progression of several cancers, including breast, prostate, and ovarian cancers, making it an attractive therapeutic target.[1] Inhibition of FABP4 can disrupt the metabolic processes that fuel rapid cancer cell growth and proliferation.[3]
Quantitative Data: FABP4 Inhibition
The following table summarizes the in vitro inhibitory activity of selected 4-amino-pyridazin-3-one derivatives against FABP4.
| Compound ID | Modification on Core Scaffold | Target | IC50 (µM) | Reference |
| 14e | Substituted ureido at C4 | FABP4 | 1.57 | [3][4] |
| 3e | Substituted amino at C4 | FABP4 | 6.20 | [3] |
| 14c | Substituted ureido at C4 | FABP4 | 5.55 | [3] |
| 11a | Phenyl group at C6 | FABP4 | 13.68 | [3] |
Signaling Pathway
Inhibition of FABP4 by 4-amino-pyridazin-3-one derivatives can modulate several downstream signaling pathways implicated in cancer progression. FABP4 is known to influence the AKT and MAPK signaling cascades, which are crucial for tumor growth and survival.[3] Furthermore, FABP4 can activate the IL-6/STAT3 pathway, promoting cancer stemness and aggressiveness.[3]
Experimental Protocol: FABP4 Inhibition Assay
The inhibitory activity of the compounds against FABP4 can be determined using a fluorescence-based assay. The assay measures the displacement of a fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS) from the FABP4 binding pocket by the test compound. A decrease in fluorescence intensity indicates that the test compound is binding to FABP4 and displacing the probe. The IC50 value, the concentration of the inhibitor required to displace 50% of the fluorescent probe, is then calculated.
Central Nervous System Activity: Selective MAO-B Inhibition
Derivatives of the pyridazinone scaffold have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[5][6] MAO-B is a key enzyme in the brain responsible for the degradation of dopamine.[7][8] Inhibition of MAO-B increases the levels of dopamine in the brain, a strategy employed in the treatment of Parkinson's disease and other neurodegenerative disorders.[9][10]
Quantitative Data: MAO-B Inhibition
The following table presents the in vitro inhibitory activity of selected pyridazinone derivatives against MAO-B.
| Compound ID | Modification on Core Scaffold | Target | IC50 (µM) | Ki (µM) | Reference |
| TR16 | Substituted piperazine at C6 | MAO-B | 0.17 | 0.149 | [5][6] |
| TR2 | Substituted piperazine at C6 | MAO-B | 0.27 | 0.230 | [5][6] |
Signaling Pathway
MAO-B inhibitors exert their therapeutic effect by preventing the breakdown of dopamine in the presynaptic neuron. This leads to an increased concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.
References
- 1. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. en.humanmetabolome.com [en.humanmetabolome.com]
- 8. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase-dependent metabolism of dopamine in the striatum and substantia nigra of L-DOPA-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Striatal dopamine metabolism in monoamine oxidase B-deficient mice: a brain dialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-amino-6-phenyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 4-amino-6-phenyl-2H-pyridazin-3-one. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established methodologies for determining its physicochemical properties. It includes detailed experimental protocols for solubility and stability testing, drawing upon industry-standard guidelines. Furthermore, this guide presents available data on closely related analogs to provide a predictive framework for its behavior. The potential biological context of this compound as a Fatty Acid-Binding Protein 4 (FABP4) inhibitor is also explored, with a depiction of the relevant signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of drug candidates incorporating the pyridazinone scaffold.
Introduction
This compound is a pyridazinone derivative, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Pyridazinone-based molecules have been investigated for a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, and anticancer agents. The physicochemical properties of a drug candidate, such as solubility and stability, are critical determinants of its biopharmaceutical performance, influencing everything from formulation development to in vivo efficacy.
This guide focuses on providing a detailed technical framework for assessing the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, we present standardized protocols and data from closely related analogs to inform research and development efforts.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been computationally predicted and are available through resources such as PubChem. These properties provide a baseline for understanding the molecule's behavior.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O | |
| Molecular Weight | 187.20 g/mol | |
| XLogP3 | 0.8 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 187.074561919 Da | |
| Topological Polar Surface Area | 67.5 Ų |
Solubility Profile
Predicted Solubility
Computational models can provide an initial estimate of a compound's aqueous solubility.
Table 2: Predicted Aqueous Solubility of this compound
| Parameter | Predicted Value |
| Log S (ESOL) | -1.9 |
| Solubility (ESOL) | 2.05 mg/mL |
| Aqueous Solubility (ALOGPs) | 1.4 g/L |
Note: These are predicted values and require experimental verification.
Experimental Solubility of a Close Analog
The following table presents the mole fraction solubility (xe) of 6-phenylpyridazin-3(2H)-one in various solvents at different temperatures. This data can serve as a useful proxy for estimating the solubility behavior of this compound.
Table 3: Experimental Mole Fraction Solubility (xe x 10-3) of 6-phenylpyridazin-3(2H)-one in Various Solvents
| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |
| Water | 0.0112 | 0.0134 | 0.0159 | 0.0188 | 0.0223 |
| Ethanol | 0.436 | 0.541 | 0.668 | 0.821 | 1.000 |
| Isopropanol (IPA) | 0.231 | 0.284 | 0.349 | 0.428 | 0.525 |
| Ethylene Glycol (EG) | 0.528 | 0.641 | 0.776 | 0.938 | 1.130 |
| Propylene Glycol (PG) | 0.714 | 0.859 | 1.030 | 1.240 | 1.480 |
| Polyethylene Glycol 400 (PEG-400) | 10.90 | 12.30 | 13.90 | 15.60 | 17.50 |
| 1-Butanol | 0.457 | 0.563 | 0.691 | 0.846 | 1.030 |
| 2-Butanol | 0.358 | 0.439 | 0.537 | 0.656 | 0.796 |
| Ethyl Acetate (EA) | 0.412 | 0.525 | 0.665 | 0.838 | 1.050 |
| Transcutol® | 10.60 | 12.10 | 13.70 | 15.40 | 17.30 |
| Dimethyl Sulfoxide (DMSO) | 28.10 | 31.20 | 34.60 | 38.30 | 42.40 |
Data adapted from a study on 6-phenylpyridazin-3(2H)-one and is intended for comparative purposes only.
Experimental Protocols for Solubility Determination
This method determines the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µM.
This high-throughput method is often used in early drug discovery.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer in a microtiter plate.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection of Precipitation: Measure the turbidity of the solution using a nephelometer or separate the precipitate by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound remaining in the solution using methods like UV spectroscopy or LC-MS/MS.
Caption: Experimental workflows for determining thermodynamic and kinetic solubility.
Stability Profile
Stability testing is crucial for determining the re-test period for a drug substance and the shelf life of a drug product. These studies evaluate the impact of various environmental factors such as temperature, humidity, and light on the quality of the compound.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways. It is a key component in the development of stability-indicating analytical methods.
Table 4: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified duration. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a specified duration. |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature. |
| Thermal Degradation | Solid drug substance exposed to dry heat (e.g., 80°C) for an extended period. |
| Photostability | Expose the drug substance to a combination of visible and UV light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). |
Note: The duration of stress testing should be adjusted to achieve 5-20% degradation of the parent compound.
ICH Stability Testing
Formal stability studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.
Table 5: ICH Conditions for Long-Term and Accelerated Stability Testing
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Intermediate testing is required if a significant change occurs during accelerated testing.
Caption: Logical flow of a forced degradation study.
Biological Context: FABP4 Inhibition
Pyridazinone derivatives have been identified as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). FABP4 is primarily expressed in adipocytes and macrophages and is involved in the intracellular transport of fatty acids. By inhibiting FABP4, these compounds can modulate lipid metabolism and inflammatory pathways, making them potential therapeutic agents for metabolic diseases and certain cancers.
The inhibition of FABP4 can lead to a reduction in lipolysis and a decrease in the release of pro-inflammatory cytokines from macrophages. The signaling pathway involves the modulation of downstream effectors that regulate gene expression related to lipid metabolism and inflammation.
Caption: Inhibition of FABP4 by pyridazinone derivatives.
Conclusion
While direct experimental data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols for solubility and stability outlined herein, researchers can generate the necessary data to advance the development of this and related compounds. The information on the closely related analog, 6-phenylpyridazin-3(2H)-one, offers a valuable point of reference. Furthermore, understanding the biological context of this compound class as potential FABP4 inhibitors highlights its therapeutic potential and underscores the importance of thorough physicochemical profiling in drug discovery and development. Future work should focus on generating empirical data for this compound to validate the predictions and protocols presented in this guide.
The Pyridazinone Core: A Versatile Fragment for Modern Drug Discovery
An In-depth Technical Guide on the Utility of 4-amino-6-phenyl-2H-pyridazin-3-one in Drug Design
Introduction
The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone for the development of a diverse range of therapeutic agents. Among the myriad of pyridazinone derivatives, This compound stands out as a particularly valuable fragment for drug design. Its structural rigidity, coupled with the presence of key functional groups—an aromatic phenyl ring, a reactive amino group, and a lactam moiety—provides a versatile platform for molecular elaboration. This technical guide delves into the chemical properties, synthesis, and multifaceted biological activities of the this compound core, with a special focus on its application as a foundational fragment in the design of novel therapeutics for researchers, scientists, and drug development professionals. We will explore its role in the development of inhibitors for various biological targets, present detailed experimental protocols, and summarize key quantitative data to provide a comprehensive resource for leveraging this powerful chemical entity.
Chemical and Physical Properties
The this compound core possesses a unique combination of chemical features that make it an attractive starting point for drug discovery programs. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 89868-06-4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| LogP (calculated) | 0.8 |
The presence of both hydrogen bond donors (the amino group and the ring NH) and acceptors (the carbonyl oxygen and the ring nitrogens) allows for a variety of interactions with biological targets. The phenyl group provides a scaffold for modifications to explore hydrophobic pockets in binding sites, while the amino group serves as a convenient handle for further chemical derivatization.
Synthesis and Derivatization
The synthesis of the this compound core and its derivatives can be achieved through several reliable synthetic routes. A common starting point is the corresponding 6-phenylpyridazin-3(2H)-one.
Experimental Protocols
Protocol 1: Synthesis of this compound from 6-phenylpyridazin-3(2H)-one [1]
-
Materials: 6-phenylpyridazin-3(2H)-one, hydrazine monohydrate, nitrogen gas.
-
Procedure:
-
A mixture of 6-phenylpyridazin-3(2H)-one (1 g, 5.81 mmol) and hydrazine monohydrate (15 mL, 309 mmol) is heated at 120°C under a nitrogen atmosphere for 90 minutes.
-
The mixture is then cooled, and an additional portion of hydrazine monohydrate (15 mL, 309 mmol) is added.
-
The reaction mixture is heated at 120°C overnight.
-
After cooling, the product is isolated and purified by standard methods (e.g., filtration, recrystallization).
-
Protocol 2: General Procedure for N-Alkylation of the Pyridazinone Core
-
Materials: this compound derivative, appropriate alkyl halide (e.g., ethyl chloroacetate), a suitable base (e.g., potassium carbonate), and an anhydrous solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
To a solution of the this compound derivative in anhydrous DMF, potassium carbonate is added, and the mixture is stirred at room temperature.
-
The corresponding alkyl halide is added dropwise to the suspension.
-
The reaction mixture is heated to a specified temperature (e.g., 80°C) and stirred for a designated time (e.g., 2 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is isolated by extraction and purified by chromatography.
-
Protocol 3: Synthesis of Pyridazin-3-one Derivatives via Condensation
-
Materials: A para-substituted acetophenone, glyoxylic acid, hydrazine hydrate, acetic acid.
-
Procedure:
-
A mixture of the para-substituted acetophenone and glyoxylic acid in acetic acid is refluxed for a specified duration (e.g., 10 hours).
-
After cooling, the intermediate is precipitated by the addition of water and neutralized with ammonia.
-
The intermediate is then subjected to ring closure by refluxing with hydrazine hydrate to yield the 6-aryl-pyridazin-3(2H)-one core.
-
The amino group at the C4 position can be further modified through reactions such as acylation, urea formation, or by serving as a nucleophile in substitution reactions, allowing for the exploration of a wide chemical space.
Biological Activities and Applications in Drug Design
The this compound scaffold has been successfully employed as a core fragment in the development of inhibitors for several important biological targets.
Fatty Acid Binding Protein 4 (FABP4) Inhibition
Fatty Acid Binding Protein 4 (FABP4) is implicated in metabolic diseases and certain cancers. The pyridazinone core has been identified as a valid scaffold for the development of potent FABP4 inhibitors.
Quantitative Data: FABP4 Inhibition
| Compound ID | Modification on Pyridazinone Core | IC₅₀ (µM) | Reference |
| 14e | N-ethyl, 4-(3-chlorobenzyl) | 1.57 ± 0.26 | [2] |
| 3e | N-ethyl, 4-(4-fluorobenzylamino) | 6.20 ± 0.42 | [2] |
| 14c | N-ethyl, 4-(3-chlorobenzyl) | 5.55 ± 0.22 | [2] |
| 11a | Pyridazine analogue | 13.68 ± 0.54 | [2] |
| Arachidonic Acid (Control) | Endogenous ligand | 3.30 | [2] |
The data indicates that specific substitutions on the this compound backbone can lead to potent FABP4 inhibition, with compound 14e demonstrating an IC₅₀ value superior to the natural ligand, arachidonic acid[2].
Signaling Pathway: FABP4 Inhibition
Caption: Inhibition of FABP4 by pyridazinone derivatives blocks downstream signaling.
Vasorelaxant Activity
Derivatives of the pyridazinone core have shown significant potential as vasorelaxant agents, acting on the endothelial nitric oxide synthase (eNOS) pathway.
Quantitative Data: Vasorelaxant Activity
| Compound ID | Modification on Pyridazinone Core | EC₅₀ (µM) | Reference |
| 4f | 2-((4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-6-(4-fluorophenyl) | 0.0136 | [3] |
| 4h | 2-((4-(4-methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-6-(4-fluorophenyl) | 0.0117 | [3] |
| 5d | 2-((4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-6-(4-methoxyphenyl) | 0.0053 | [3] |
| 5e | 2-((4-(4-methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-6-(4-methoxyphenyl) | 0.0025 | [3] |
| Hydralazine (Control) | Standard vasodilator | 18.2100 | [3] |
| Nitroglycerin (Control) | Standard vasodilator | 0.1824 | [3] |
These compounds exhibit potent vasorelaxant effects, with EC₅₀ values in the nanomolar range, significantly more potent than the standard drugs hydralazine and nitroglycerin[3].
Signaling Pathway: eNOS-Mediated Vasodilation
Caption: Pyridazinone derivatives can upregulate eNOS, leading to vasodilation.
Anticancer Activity
The this compound scaffold has also been explored for its anticancer potential, with derivatives showing activity against various cancer cell lines.
Quantitative Data: Anticancer Activity (GI₅₀, µM)
| Cell Line | Compound 9e |
| Leukemia | |
| CCRF-CEM | 1.35 |
| K-562 | 1.10 |
| MOLT-4 | 1.05 |
| Non-Small Cell Lung Cancer | |
| NCI-H460 | 1.29 |
| Colon Cancer | |
| HCT-116 | 1.23 |
| CNS Cancer | |
| SF-295 | 1.48 |
| Melanoma | |
| SK-MEL-5 | 1.35 |
| Ovarian Cancer | |
| OVCAR-3 | 1.51 |
| Renal Cancer | |
| A498 | 1.55 |
| Prostate Cancer | |
| PC-3 | 1.45 |
| Breast Cancer | |
| MCF7 | 1.67 |
| MDA-MB-468 | 1.41 |
Data for compound 9e, a 3,6-disubstituted pyridazine derivative.
Signaling Pathway: JNK1 Inhibition in Cancer
Caption: Inhibition of the JNK1 pathway by pyridazinone derivatives can induce apoptosis in cancer cells.
The this compound Core in Fragment-Based Drug Design (FBDD)
While many studies utilize the pyridazinone core as a scaffold for lead optimization, its inherent properties also make it an excellent candidate for fragment-based drug design (FBDD).
Key Attributes for FBDD:
-
Low Molecular Weight: The core structure is well within the typical range for fragments (MW < 300 Da).
-
Defined Vectorial Exits: The amino group and the phenyl ring provide clear vectors for fragment growing or linking strategies.
-
Favorable Physicochemical Properties: The core has a balanced lipophilicity and a good number of hydrogen bond donors and acceptors.
-
Synthetic Accessibility: The straightforward and versatile synthesis allows for the rapid generation of a library of related fragments.
Experimental Workflow: FBDD using the Pyridazinone Core
Caption: A typical fragment-based drug design workflow starting with a pyridazinone library.
Conclusion
The this compound core represents a highly versatile and valuable fragment in the landscape of modern drug discovery. Its robust synthetic accessibility, coupled with its ability to engage in a multitude of interactions with biological targets, has led to its successful application in the development of potent inhibitors for a range of diseases, including metabolic disorders, cardiovascular conditions, and cancer. The data and protocols presented in this guide underscore the potential of this scaffold and provide a solid foundation for researchers and drug development professionals to leverage the unique attributes of the this compound core in their own discovery programs. As our understanding of disease biology continues to evolve, the adaptability and proven track record of this pyridazinone fragment ensure its continued relevance in the quest for novel and effective therapeutics.
References
- 1. 4-AMINO-6-PHENYL-3(2H)-PYRIDAZINONE synthesis - chemicalbook [chemicalbook.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Theoretical and Computational-Driven Exploration of 4-amino-6-phenyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-amino-6-phenyl-2H-pyridazin-3-one, a pyridazinone derivative of significant interest in medicinal chemistry. This document outlines the synthesis, characterization, and computational analysis of this compound, with a focus on its potential as a therapeutic agent.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. The focus of this guide, this compound, has emerged as a promising scaffold, particularly in the context of inhibiting Fatty Acid-Binding Protein 4 (FABP4), a key player in metabolic and inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, with a key final step involving the amination of a pyridazinone precursor.
Experimental Protocol: Synthesis of 4-amino-6-phenyl-3(2H)-pyridazinone
A common synthetic route involves the reaction of 6-phenylpyridazin-3(2H)-one with hydrazine monohydrate.[1]
Materials:
-
6-phenylpyridazin-3(2H)-one
-
Hydrazine monohydrate
-
Acetonitrile
-
Nitrogen gas
Procedure:
-
A mixture of 6-phenylpyridazin-3(2H)-one (1 g, 5.81 mmol) and hydrazine monohydrate (15 mL, 309 mmol) is heated at 120°C under a nitrogen atmosphere for 90 minutes.[1]
-
The mixture is then cooled, and an additional portion of hydrazine monohydrate (15 mL, 309 mmol) is added.[1]
-
The reaction mixture is heated again at 120°C overnight.[1]
-
After cooling, the resulting solid is collected by filtration and washed with water.[1]
-
The solid is then taken up in acetonitrile (20 mL) and stirred for 5 minutes.[1]
-
The final product is collected by filtration, washed with acetonitrile, and dried under a vacuum.[1]
This procedure typically yields the title compound in a solid form.
Characterization Data
The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.
| Technique | Observed Data |
| ¹H NMR (400 MHz, DMSO-d6) | δ ppm 12.66 (bs, 1H), 7.75-7.70 (m, 2H), 7.47-7.36 (m, 3H), 6.74 (s, 1H), 6.43 (bs, 2H)[1] |
| Mass Spectrometry (ESI+) | m/z 188 (M+H)⁺[1] |
Theoretical and Computational Studies
Computational chemistry plays a pivotal role in understanding the structure, reactivity, and biological activity of molecules like this compound. Density Functional Theory (DFT) and molecular docking are two of the most powerful and commonly employed techniques.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyridazinone derivatives, DFT calculations are instrumental in determining optimized geometry, electronic properties, and spectroscopic features.
Typical Computational Protocol:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is often performed using a functional like B3LYP with a basis set such as 6-311G(d,p).[2]
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Electronic Properties Analysis: Key electronic properties are calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The energy gap between them indicates chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and helps to predict sites for electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (σ) are calculated to quantify the molecule's reactivity.[2]
-
Below is a logical workflow for performing DFT calculations on this compound.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target.
Biological Target: Fatty Acid-Binding Protein 4 (FABP4)
Recent studies have identified the 4-amino-pyridazin-3(2H)-one scaffold as a promising inhibitor of Fatty Acid-Binding Protein 4 (FABP4).[3][4][5] FABP4 is a key protein in the transport of fatty acids and is implicated in various metabolic and inflammatory diseases. Inhibition of FABP4 is a promising therapeutic strategy for conditions such as type 2 diabetes, atherosclerosis, and certain cancers.
Molecular Docking Protocol:
-
Preparation of the Receptor: The 3D crystal structure of the target protein (e.g., FABP4) is obtained from a protein database (e.g., Protein Data Bank). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized.
-
Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to place the ligand into the active site of the receptor and predict the binding poses. The software calculates a docking score to estimate the binding affinity.
-
Analysis of Interactions: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
The following diagram illustrates the logical relationship in a molecular docking study targeting FABP4.
Biological Activity and Potential Therapeutic Applications
The 4-amino-pyridazin-3(2H)-one scaffold has shown promise as an inhibitor of FABP4. In a study on related compounds, a derivative of this scaffold demonstrated significant inhibitory activity.
| Compound Derivative | IC₅₀ (µM) against FABP4 |
| 14e (a related pyridazinone) | 1.57[4] |
IC₅₀ is the half-maximal inhibitory concentration.
The inhibition of FABP4 by compounds like this compound could have significant therapeutic implications.
The diagram below illustrates the potential signaling pathway impacted by the inhibition of FABP4.
By inhibiting FABP4, this compound could potentially modulate fatty acid signaling pathways, thereby reducing inflammation, improving insulin sensitivity, and mitigating the progression of atherosclerosis.
Conclusion
This compound represents a molecule of considerable interest for drug development, particularly as an inhibitor of FABP4. The synthetic route is well-defined, and a suite of computational tools can be effectively employed to understand its chemical properties and biological activity. Further experimental validation, including detailed spectroscopic analysis and in vitro and in vivo biological assays, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers and scientists to advance the study of this promising compound.
References
- 1. 4-AMINO-6-PHENYL-3(2H)-PYRIDAZINONE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Methodological & Application
Application Notes and Protocols for the Purification of 4-amino-6-phenyl-2H-pyridazin-3-one by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4-amino-6-phenyl-2H-pyridazin-3-one via recrystallization, a critical step in ensuring the compound's suitability for further research and development. The described methodology is designed to effectively remove impurities typically associated with its synthesis, yielding a product of high purity. This application note includes a step-by-step experimental protocol, tabulated data on the expected yield and purity, and a visual representation of the experimental workflow.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its pyridazinone core, a scaffold known for a wide range of biological activities. The purity of this compound is paramount for obtaining reliable and reproducible results in biological assays and for its potential advancement as a therapeutic agent. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. Ethanol is a commonly used and effective solvent for the recrystallization of many pyridazinone derivatives.
Data Presentation
The following tables summarize the typical quantitative data associated with the purification of this compound by recrystallization from ethanol.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol [1] |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point (Purified) | 202-204.9 °C[2] (for a similar phenyl-pyridazine product) |
Table 2: Recrystallization Efficiency
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Yield (%) | 100% (Starting Material) | ~ 85-95% |
| Purity (by HPLC) (%) | ~ 85-90% (Hypothetical) | > 98% |
| Appearance | Light brown powder | Off-white crystalline solid |
Note: The "Before Recrystallization" purity is a hypothetical value for illustrative purposes, as the purity of crude synthetic batches can vary. The "After Recrystallization" data is based on typical outcomes for this class of compounds.
Experimental Protocol
This protocol outlines the detailed methodology for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Heat the mixture to a gentle boil while stirring continuously.
-
Gradually add more hot ethanol in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor and dissolved impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or a drying dish.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Characterization:
-
Determine the melting point of the purified product. A sharp melting point range close to the literature value is indicative of high purity.
-
Assess the purity of the recrystallized product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Visualization
The following diagrams illustrate the logical workflow of the purification process.
Caption: Experimental workflow for the purification of this compound.
Caption: Decision-based logical workflow for the recrystallization process.
References
Application Notes and Protocols for the Analysis of 4-amino-6-phenyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-6-phenyl-2H-pyridazin-3-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyridazinone derivatives are known to exhibit a wide range of biological activities, including but not limited to, acting as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). Accurate structural characterization and purity assessment are critical for advancing research and development involving this compound. This document provides detailed application notes and standardized protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for molecular structure elucidation.
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O[1] |
| Molecular Weight | 187.20 g/mol [1] |
| Exact Mass | 187.07456 g/mol [1] |
| CAS Number | 89868-06-4[1] |
| IUPAC Name | 4-amino-6-phenyl-1,2-dihydropyridazin-3-one |
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the individual atoms within the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.66 | bs | 1H | NH (pyridazinone ring) |
| 7.75-7.70 | m | 2H | Aromatic CH (ortho-protons of phenyl group) |
| 7.47-7.36 | m | 3H | Aromatic CH (meta- and para-protons of phenyl group) |
| 6.74 | s | 1H | CH (pyridazinone ring) |
| 6.43 | bs | 2H | NH₂ (amino group) |
| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Data sourced from patent US2017/15675. |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=O (C3) |
| ~145 | C-N (C6) |
| ~140 | C-NH₂ (C4) |
| ~130 | Aromatic C (ipso-phenyl) |
| ~129 | Aromatic CH (phenyl) |
| ~128 | Aromatic CH (phenyl) |
| ~125 | Aromatic CH (phenyl) |
| ~115 | C-C=O (C5) |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer (e.g., Bruker AVANCE 400)[4]
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 16 ppm
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 240 ppm
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[4]
-
Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.
ESI-MS Data
| Ion | m/z (measured) |
| [M+H]⁺ | 188 |
| Data sourced from patent US2017/15675. |
Experimental Protocol for ESI-MS Analysis
This protocol describes the general procedure for obtaining an ESI mass spectrum.
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a quadrupole or time-of-flight analyzer).
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of methanol/water or acetonitrile/water (often with 0.1% formic acid to promote protonation).
ESI-MS Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Acquire the mass spectrum in positive ion mode. Typical ESI source parameters are:
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas (N₂) Flow: 1-2 L/min
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Source Temperature: 100-150 °C
-
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.
Visualizations
Experimental Workflow for Structural Elucidation
Caption: Workflow for structural elucidation.
Putative Signaling Pathway Inhibition
Pyridazinone derivatives have been investigated as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). FABP4 is involved in lipolysis and inflammatory signaling.
Caption: Inhibition of the FABP4 signaling pathway.
References
- 1. This compound | C10H9N3O | CID 10559487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. flore.unifi.it [flore.unifi.it]
Application Notes and Protocols for Assessing the Activity of 4-amino-6-phenyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The core scaffold, a six-membered ring with two adjacent nitrogen atoms, lends itself to various substitutions, resulting in a wide spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and neuroprotective properties.[2][4] The compound 4-amino-6-phenyl-2H-pyridazin-3-one, with its distinct chemical structure, presents a promising candidate for drug discovery and development.
This document provides detailed application notes and experimental protocols for developing assays to characterize the biological activity of this compound. The following sections offer step-by-step methodologies for a range of in vitro assays to assess its potential therapeutic effects.
Potential Signaling Pathways and Experimental Workflow
The diverse biological activities reported for pyridazinone derivatives suggest their interaction with multiple signaling pathways. Based on the literature, potential targets include enzymes such as monoamine oxidase B (MAO-B), cyclooxygenase-2 (COX-2), phosphodiesterases (PDEs), and proteasomes, as well as broader cellular processes like inflammation, cell proliferation, and microbial growth.
Caption: Potential signaling pathways modulated by pyridazinone derivatives.
The following diagram outlines a general workflow for screening and characterizing the activity of this compound.
Caption: General experimental workflow for activity assessment.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic potential against various cell lines. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][2][3][4]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., HeLa, MCF-7, A549) or other relevant cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
| Parameter | Description |
| Cell Density | 5,000-10,000 cells/well |
| Compound Concentration | Typically a range from 0.1 µM to 100 µM |
| Incubation Time | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL (final concentration) |
| Wavelength | 570 nm |
Enzyme Inhibition Assays
This assay determines the inhibitory effect of this compound on the activity of MAO-B, an enzyme involved in the metabolism of neurotransmitters.[4]
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a fluorogenic substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound stock solution
-
Positive control inhibitor (e.g., selegiline)
-
96-well black, flat-bottom plates (for fluorescent assays) or clear plates (for absorbance assays)
-
Fluorometer or spectrophotometer
Protocol:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, and the test compound in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations
-
MAO-B enzyme
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add the MAO-B substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Measure the fluorescence (e.g., Ex/Em = 320/405 nm for kynuramine) or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
| Parameter | Description |
| Enzyme Concentration | To be optimized for linear reaction kinetics |
| Substrate Concentration | Typically at or below the Km value |
| Incubation Time | 30-60 minutes |
| Temperature | 37°C |
| Wavelength | Dependent on the substrate used |
This assay measures the ability of the compound to inhibit the activity of COX-2, a key enzyme in the inflammatory pathway.[5]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Heme cofactor
-
Colorimetric or fluorometric probe
-
Positive control inhibitor (e.g., celecoxib)
-
96-well plate
-
Plate reader
Protocol:
-
Enzyme and Compound Preparation: Prepare dilutions of the COX-2 enzyme and the test compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, heme, and the test compound.
-
Enzyme Addition: Add the diluted COX-2 enzyme to the wells.
-
Pre-incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Detection: Add the detection probe and measure the absorbance or fluorescence according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
| Parameter | Description |
| Enzyme Concentration | As recommended by the supplier |
| Substrate Concentration | Typically 10-100 µM |
| Incubation Time | 10-30 minutes |
| Temperature | Room temperature or 37°C |
| Wavelength | Dependent on the detection probe |
Antimicrobial Susceptibility Test (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.[5][6][7]
Materials:
-
96-well U-bottom plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Spectrophotometer
Protocol:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
| Parameter | Description |
| Inoculum Size | ~5 x 10⁵ CFU/mL |
| Incubation Time | 18-48 hours depending on the organism |
| Temperature | 35-37°C |
| Endpoint | Lowest concentration with no visible growth |
Data Presentation
All quantitative data from the assays should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Summary of In Vitro Activity of this compound
| Assay | Target/Cell Line | Endpoint | Result (IC₅₀/MIC in µM) |
| Cell Viability | HeLa | IC₅₀ | [Insert Value] |
| MCF-7 | IC₅₀ | [Insert Value] | |
| Enzyme Inhibition | MAO-B | IC₅₀ | [Insert Value] |
| COX-2 | IC₅₀ | [Insert Value] | |
| Antimicrobial | S. aureus | MIC | [Insert Value] |
| E. coli | MIC | [Insert Value] |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of the biological activity of this compound. By systematically evaluating its effects on cell viability, specific enzyme targets, and microbial growth, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. The provided diagrams for potential signaling pathways and the experimental workflow offer a conceptual foundation for designing and interpreting these studies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. goldbio.com [goldbio.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-amino-6-phenyl-2H-pyridazin-3-one in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1] The compound 4-amino-6-phenyl-2H-pyridazin-3-one belongs to this class of molecules and holds promise as a subject for investigation in oncology research. While specific data on this particular derivative is emerging, this document provides a comprehensive guide based on studies of closely related pyridazinone compounds for its application in cancer cell line studies.
The protocols and data presented herein are intended to serve as a foundational resource for researchers initiating studies on this compound, covering its potential cytotoxic effects, mechanisms of action, and relevant signaling pathways.
Mechanism of Action
Pyridazinone derivatives exert their anticancer effects through various mechanisms, often depending on their specific substitutions. Known targets and mechanisms for this class of compounds include:
-
Enzyme Inhibition: Certain pyridazinone derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Dihydrofolate Reductase (DHFR), B-RAF, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3]
-
Induction of Apoptosis: Many pyridazinone compounds have been observed to induce programmed cell death (apoptosis) in cancer cells.[4]
-
Cell Cycle Arrest: These compounds can also cause a halt in the cell cycle, preventing cancer cells from dividing and proliferating.[3]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division.[2]
-
PARP Inhibition: Several pyridazinone-based drugs are known inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them particularly effective in cancers with specific DNA repair deficiencies.[2]
-
FABP4 Inhibition: Recent studies have explored 4-amino-pyridazin-3(2H)-one scaffolds as inhibitors of Fatty Acid Binding Protein 4 (FABP4), which is implicated in cancer metabolism and progression.[5][6]
Data Presentation
The following tables summarize the cytotoxic activity of various pyridazinone derivatives against a range of human cancer cell lines. This data provides a reference for the potential efficacy of this compound.
Table 1: Cytotoxicity of Pyridazinone Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / CC50 (µM) | Reference |
| Pyr-1 (a pyridazinone derivative) | CEM (Leukemia) | DNS Assay | < 0.1 | [4] |
| Pyr-1 | HL-60 (Leukemia) | DNS Assay | < 0.1 | [4] |
| Pyr-1 | MDA-MB-231 (Breast) | DNS Assay | 0.2 | [4] |
| Pyr-1 | MDA-MB-468 (Breast) | DNS Assay | 0.3 | [4] |
| Pyr-1 | A-549 (Lung) | DNS Assay | 0.4 | [4] |
| Compound 43 (a quinoline-pyridazinone derivative) | PANC-1 (Pancreatic) | NCI Protocol | 2.9 | [2] |
| Compound 43 | PACA-2 (Pancreatic) | NCI Protocol | 2.2 | [2] |
| Thiourea series derivative | B-Raf expressing cell line | Not Specified | 0.02479 | [2] |
| DCPYR (a dichloropyridazine) | MAC16 (Murine Colon Carcinoma) | MTT Assay | Not Specified (7x higher in vitro inhibition than arylated analogue) | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if this compound induces apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to assess the effect of this compound on the cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagram illustrates a generalized signaling pathway that may be affected by this compound, based on the known mechanisms of related pyridazinone derivatives which can lead to apoptosis and cell cycle arrest.
Caption: Potential signaling pathways affected by this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anticancer properties of this compound in a cancer cell line study.
Caption: General workflow for in vitro evaluation of this compound.
Disclaimer
The information provided in these application notes is based on published research on pyridazinone derivatives and is intended for guidance purposes only. The specific activities and optimal experimental conditions for this compound may vary and should be determined empirically. Researchers should always adhere to standard laboratory safety practices.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarena.com [scholarena.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 4-amino-6-phenyl-2H-pyridazin-3-one as a FABP4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental evaluation of 4-amino-6-phenyl-2H-pyridazin-3-one and its derivatives as potential inhibitors of Fatty Acid-Binding Protein 4 (FABP4). The protocols outlined below cover in vitro binding assays, cell-based functional assays, and analysis of relevant signaling pathways.
Introduction
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is a key intracellular lipid chaperone primarily expressed in adipocytes and macrophages.[1][2] It plays a crucial role in fatty acid trafficking, lipid metabolism, and inflammatory signaling pathways.[1][3][4] Dysregulation of FABP4 is associated with metabolic diseases such as obesity, type 2 diabetes, and atherosclerosis, as well as certain cancers.[5][6] Consequently, FABP4 has emerged as a promising therapeutic target. The pyridazinone scaffold, including this compound, has been identified as a novel and valid core structure for the development of potent FABP4 inhibitors.[5][7][8][9]
Biochemical Assays: Assessing Direct Inhibition of FABP4
Direct interaction and inhibition of FABP4 by this compound can be quantified using biochemical assays.
Ligand Displacement Assay
This assay determines the ability of the test compound to displace a fluorescent probe from the FABP4 binding pocket. A reduction in fluorescence indicates displacement by the inhibitor.
Protocol:
-
Reagents and Materials:
-
Procedure: a. Prepare a solution of recombinant human FABP4 and the fluorescent probe in the assay buffer. b. Add the test compound at various concentrations to the wells of the microplate. c. Add the FABP4/probe solution to each well. d. Incubate the plate at room temperature (e.g., 20 minutes) in the dark to allow for equilibration.[12] e. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 370 nm and emission at 475-500 nm).[11] f. Calculate the percentage of inhibition and determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of the inhibitor to FABP4, providing thermodynamic parameters of the interaction, including the dissociation constant (KD).
Protocol:
-
Reagents and Materials:
-
Recombinant human FABP4 protein
-
Test compound: this compound
-
ITC buffer (e.g., Phosphate-buffered saline)
-
ITC instrument
-
-
Procedure: a. Prepare solutions of FABP4 and the test compound in the same ITC buffer. b. Load the FABP4 solution into the sample cell of the calorimeter. c. Load the test compound solution into the injection syringe. d. Perform a series of injections of the test compound into the sample cell while monitoring the heat changes.[13] e. Analyze the data to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Table 1: Example Data Summary for Biochemical Assays
| Compound | Ligand Displacement IC50 (µM) | ITC KD (µM) |
| This compound | Data to be determined | Data to be determined |
| BMS309403 (Positive Control) | Literature value | Literature value |
Cell-Based Assays: Evaluating Functional Effects
Cell-based assays are crucial for determining the efficacy of the inhibitor in a biological context.
Inhibition of Lipolysis in Adipocytes
FABP4 is involved in lipolysis in adipocytes.[3][10] This assay measures the ability of the test compound to inhibit the release of glycerol and free fatty acids from adipocytes.
Protocol:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
-
Reagents and Materials:
-
Differentiated 3T3-L1 adipocytes
-
Lipolysis-inducing agent (e.g., isoproterenol)
-
Test compound: this compound
-
Glycerol and Free Fatty Acid quantification kits
-
-
Procedure: a. Pre-incubate differentiated 3T3-L1 adipocytes with various concentrations of the test compound. b. Stimulate lipolysis with a lipolysis-inducing agent. c. After incubation, collect the culture medium. d. Measure the concentration of glycerol and free fatty acids in the medium using commercially available kits. e. Calculate the percentage of inhibition of lipolysis.
Inhibition of Cytokine Secretion in Macrophages
FABP4 modulates inflammatory responses in macrophages.[4] This assay assesses the effect of the inhibitor on the secretion of pro-inflammatory cytokines like MCP-1 or TNF-α.[10][14]
Protocol:
-
Cell Culture:
-
Culture a human macrophage cell line (e.g., THP-1).
-
Differentiate THP-1 monocytes into macrophages using PMA.
-
-
Reagents and Materials:
-
Differentiated THP-1 macrophages
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Test compound: this compound
-
ELISA kits for MCP-1 or TNF-α
-
-
Procedure: a. Pre-incubate the differentiated macrophages with the test compound. b. Stimulate the cells with LPS. c. Collect the cell culture supernatant after an appropriate incubation period. d. Quantify the concentration of the secreted cytokine (e.g., MCP-1) using an ELISA kit.[14] e. Determine the inhibitory effect of the compound on cytokine secretion.
Table 2: Example Data Summary for Cell-Based Assays
| Compound | Inhibition of Lipolysis (IC50, µM) | Inhibition of MCP-1 Secretion (IC50, µM) |
| This compound | Data to be determined | Data to be determined |
| BMS309403 (Positive Control) | Literature value | Literature value |
Signaling Pathway Analysis
FABP4 influences several signaling pathways. Analyzing the effect of this compound on these pathways can elucidate its mechanism of action.
Western Blot Analysis of PI3K/Akt and JNK/c-Jun Pathways
FABP4 has been shown to modulate the PI3K/Akt and JNK/c-Jun signaling pathways.[15][16] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.
Protocol:
-
Cell Treatment and Lysis:
-
Treat relevant cells (e.g., macrophages or cancer cell lines) with the test compound and a suitable stimulus.
-
Lyse the cells to extract total protein.
-
-
Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, PI3K, JNK, c-Jun). c. Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate. d. Quantify the band intensities to determine the change in protein phosphorylation.
Table 3: Example Data Summary for Signaling Pathway Analysis
| Treatment | p-Akt / Total Akt Ratio | p-JNK / Total JNK Ratio |
| Control | 1.0 | 1.0 |
| Stimulus alone | Value | Value |
| Stimulus + this compound | Value | Value |
Visualizations
FABP4 Signaling Pathways
Caption: Overview of FABP4-mediated signaling pathways.
Experimental Workflow for FABP4 Inhibitor Testing
Caption: Workflow for evaluating a potential FABP4 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Adipocyte FABP (FABP4) Human ELISA | BioVendor R&D [biovendor.com]
- 3. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fatty Acid–Binding Protein 4 (FABP4) Suppresses Proliferation and Migration of Endometrial Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01057G [pubs.rsc.org]
Application Notes and Protocols for In Vitro Testing of 4-amino-6-phenyl-2H-pyridazin-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of 4-amino-6-phenyl-2H-pyridazin-3-one derivatives. The protocols outlined below are compiled from various studies and are intended to guide researchers in assessing the anti-inflammatory, anticancer, and enzyme-inhibitory potential of this class of compounds.
Overview of Biological Activities
Derivatives of the pyridazinone scaffold are known for a wide range of biological activities, including but not limited to anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2] The this compound core represents a key pharmacophore, and its derivatives have been investigated for various therapeutic applications.
Anti-inflammatory Activity Assays
A significant area of investigation for pyridazinone derivatives is their potential as anti-inflammatory agents.[3][4] Key in vitro assays focus on their ability to inhibit enzymes involved in the inflammatory cascade and to suppress the production of pro-inflammatory mediators.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[3][5]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Celecoxib for COX-2, Meloxicam)[3][5]
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor to the respective wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Protocol: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
This protocol assesses the effect of the compounds on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3]
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of the compounds on cytokine production.
Data Presentation: Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | % Inhibition | Cell Line | Reference |
| Derivative 3d | COX-2 | 0.425 | - | - | [3] |
| Derivative 3e | COX-2 | 0.519 | - | - | [3] |
| Derivative 4e | COX-2 | 0.356 | - | - | [3] |
| Roflumilast | PDE4B | - | 75% at 20 µM | - | [6] |
| Derivative 4ba | PDE4B | 0.251 | 64% at 20 µM | - | [6] |
Anticancer Activity Assays
Pyridazinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][7][8] In vitro testing protocols for anticancer activity typically involve assessing cytotoxicity, apoptosis induction, and cell cycle arrest.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7][9]
Materials:
-
Non-cancerous cell line for selectivity assessment (e.g., MCF-10A)[1][8]
-
RPMI-1640 or DMEM medium with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48 or 72 hours.[7]
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 or CC50 values.[8]
Protocol: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10]
Materials:
-
Cancer cell line
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat the cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24, 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol: Caspase-3 Activity Assay
Activation of caspase-3 is a key event in the apoptotic cascade.[1][8]
Materials:
-
Cancer cell line
-
Test compounds
-
Caspase-3 colorimetric or fluorometric assay kit
Procedure:
-
Treat cells with the test compounds.
-
Lyse the cells to release cellular proteins.
-
Add the cell lysate to a microplate well containing the caspase-3 substrate.
-
Incubate to allow the cleavage of the substrate by active caspase-3.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the fold-increase in caspase-3 activity compared to untreated controls.
Data Presentation: Anticancer Activity
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Pyr-1 | CEM (Leukemia) | DNS Assay | Low µM/nM range | [1][8] |
| Pyr-1 | HL-60 (Leukemia) | DNS Assay | Low µM/nM range | [1][8] |
| Pyr-1 | MDA-MB-231 (Breast) | DNS Assay | Low µM/nM range | [1][8] |
| 10l | A549/ATCC | SRB Assay | 1.66 - 100 | [11][12] |
| 17a | Various | SRB Assay | 1.66 - 100 | [11][12] |
Enzyme Inhibition Assays
Beyond inflammatory enzymes, pyridazinone derivatives have been shown to inhibit other enzymes relevant to disease, such as VEGFR-2 in cancer and MAO-B in neurodegenerative disorders.[11][13]
Protocol: VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of compounds to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[11]
Materials:
-
Recombinant human VEGFR-2
-
Kinase assay buffer
-
ATP
-
Substrate peptide
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Luminometer
Procedure:
-
Add the kinase buffer, VEGFR-2 enzyme, and substrate peptide to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
Protocol: Monoamine Oxidase-B (MAO-B) Inhibition Assay
This assay is used to screen for inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters.[13]
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., benzylamine)[13]
-
Assay buffer
-
Test compounds
-
Reference inhibitor (e.g., pargyline, lazabemide)[13]
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors.
-
In a 96-well plate, add the assay buffer and MAO-B enzyme.
-
Add the test compounds or reference inhibitors.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the MAO-B substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 250 nm for benzylamine).[13]
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration.
-
Determine the IC50 values.
Data Presentation: Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 17a | VEGFR-2 | - | [11][12] |
| TR16 | MAO-B | 0.17 | [13] |
| TR2 | MAO-B | 0.27 | [13] |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for assessing the anti-inflammatory effects of pyridazinone derivatives.
Caption: Workflow for evaluating the anticancer properties of pyridazinone derivatives.
Signaling Pathway Diagram
Caption: Proposed apoptotic pathway induced by certain pyridazinone derivatives.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-amino-6-phenyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-6-phenyl-2H-pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone class, a scaffold known for a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and analgesic properties. Accurate and precise quantification of this and related compounds is crucial during drug discovery and development for pharmacokinetic studies, formulation analysis, and quality control.
These application notes provide detailed protocols for the quantification of this compound in bulk form and biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical principles for pyridazinone derivatives and are designed to be adapted and validated in a research or quality control laboratory.
Analytical Methods
Two primary analytical methods are detailed: HPLC-UV for routine quantification and purity assessment, and LC-MS/MS for high-sensitivity bioanalysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations. The protocol is adapted from a method developed for the closely related analog, 6-phenyl-3(2H)-pyridazinone.[1]
Experimental Protocol: HPLC-UV
a) Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
b) Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[1]
-
Acetic acid (analytical grade)[1]
-
Water (HPLC grade)
-
Reverse-phase C18 column (e.g., Nucleodur, 150 x 4.6 mm, 5 µm particle size)[1]
c) Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 0.1% acetic acid in water (e.g., 99:1 v/v, to be optimized).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient (or controlled at 25 °C).
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 254 nm.[1]
d) Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).[1]
-
Sample Solution: Accurately weigh the sample (bulk drug or powdered formulation) and dissolve in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
e) Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve using the regression equation.
Quantitative Data (Illustrative)
The following table summarizes typical performance characteristics for an HPLC-UV method for a pyridazinone analog.[1] These values should be established during in-house method validation.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in biological matrices such as plasma, offering high sensitivity and selectivity required for pharmacokinetic studies.
Experimental Protocol: LC-MS/MS Bioanalysis
a) Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
b) Materials and Reagents:
-
This compound reference standard.
-
Internal Standard (IS) - a structurally similar compound or a stable isotope-labeled version of the analyte.
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Control biological matrix (e.g., human plasma).
c) Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
d) Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 column suitable for LC-MS (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and internal standard must be determined by direct infusion.
Quantitative Data (Illustrative)
The following table presents typical validation parameters for a bioanalytical LC-MS/MS method for a small molecule drug.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
Visualizations
Bioanalytical Workflow for Quantification of this compound in Plasma
Caption: Bioanalytical workflow for LC-MS/MS quantification.
General HPLC-UV System and Analysis Workflow
Caption: Schematic of a typical HPLC system workflow.
References
Application Notes and Protocols: 4-amino-6-phenyl-2H-pyridazin-3-one in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. Various derivatives of pyridazin-3(2H)-one have been investigated for their potential as therapeutic agents, demonstrating activities such as anticancer, anti-inflammatory, and cardiovascular effects. A significant area of interest is their role as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.
This document provides detailed application notes and protocols for the investigation of 4-amino-6-phenyl-2H-pyridazin-3-one in kinase inhibition assays. While specific inhibitory data for this exact compound is not extensively available in the public domain, this guide leverages data from structurally similar pyridazinone derivatives and provides protocols for relevant kinase assays to facilitate its evaluation as a potential kinase inhibitor.
Synthesis of this compound
A reported method for the synthesis of this compound involves the treatment of 6-phenylpyridazin-3(2H)-one with hydrazine monohydrate. The mixture is heated to 120°C under a nitrogen atmosphere. This straightforward synthesis allows for the accessible production of the compound for screening purposes.
Kinase Inhibition Profile of Pyridazinone Derivatives
The pyridazinone core has been identified as a versatile scaffold for the development of inhibitors against several kinase families. Notably, derivatives have shown activity against kinases such as Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), C-Terminal Src Kinase (CSK), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), CDC-like kinases (CLKs), and FER tyrosine kinase.
Case Study: RIPK1 Inhibition by a Structurally Related Analog
A close structural analog, 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one , has been identified as a potent inhibitor of RIPK1.[1] This highlights the potential of the 4-amino-pyridazinone scaffold for targeting this key kinase involved in necroptosis and inflammation.
| Compound | Target Kinase | IC50 (nM) |
| 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one (13c) | RIPK1 | 59.8 |
Table 1: Inhibitory activity of a 4-amino-pyridazinone analog against RIPK1.[1]
Experimental Protocols
To evaluate the kinase inhibitory activity of this compound, the following detailed protocols for selected kinase assays are provided.
Protocol 1: RIPK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted for a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration for screening is 10 mM, with subsequent dilutions to achieve the desired final assay concentrations (e.g., 10 µM to 1 nM).
-
Reaction Setup:
-
Add 2.5 µL of the test compound or control (DMSO for no inhibition, Staurosporine for positive control) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, RIPK1 enzyme (e.g., 5-10 ng/well), and MBP substrate (e.g., 0.2 µg/µL).
-
Add 5 µL of the enzyme/substrate master mix to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration twice the desired final concentration (e.g., 20 µM for a final of 10 µM).
-
Add 2.5 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for RIPK1 Kinase Inhibition Assay
Caption: Workflow for the RIPK1 Kinase Inhibition Assay.
Protocol 2: C-Terminal Src Kinase (CSK) Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) based assay to measure the inhibition of CSK.
Materials:
-
Recombinant human CSK enzyme
-
Poly-Glu-Tyr (4:1) peptide substrate
-
This compound (test compound)
-
Dasatinib (positive control inhibitor)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
FP detection mix (containing a phosphopeptide tracer and an anti-phosphotyrosine antibody)
-
Black, low-volume 384-well plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound in DMSO to the wells of the assay plate.
-
Enzyme and Substrate Addition:
-
Prepare a master mix of CSK enzyme and the peptide substrate in kinase buffer.
-
Add 4 µL of the enzyme/substrate mix to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 5 µL of ATP solution to each well to initiate the kinase reaction.
-
Incubate at 30°C for the desired reaction time (e.g., 60-120 minutes).
-
-
Reaction Termination and Detection:
-
Add 10 µL of the FP detection mix to each well. This will stop the reaction and initiate the competition between the phosphorylated substrate and the fluorescent tracer for antibody binding.
-
Incubate for at least 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate IC50 values from the dose-response curves.
Protocol 3: DYRK1A/CLK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase.
Materials:
-
Recombinant DYRK1A or CLK1 enzyme (tagged, e.g., with GST)
-
LanthaScreen™ Eu-anti-tag Antibody (e.g., anti-GST)
-
Kinase Tracer (fluorescently labeled ATP-competitive ligand)
-
This compound (test compound)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Low-volume 384-well plates
Procedure:
-
Reagent Preparation: Prepare 3x solutions of the test compound, kinase/antibody mixture, and tracer in kinase buffer.
-
Assay Assembly:
-
Add 5 µL of the 3x test compound solution to the assay plate.
-
Add 5 µL of the 3x kinase/antibody mixture.
-
Add 5 µL of the 3x tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the TR-FRET signal on a plate reader capable of measuring europium donor and tracer acceptor emission.
-
Data Analysis: Calculate the emission ratio and determine the IC50 values from the dose-response curves.
Signaling Pathways
Understanding the signaling pathways in which the target kinases are involved is crucial for interpreting the biological effects of an inhibitor.
RIPK1 Signaling in Necroptosis
RIPK1 is a key regulator of cell death and inflammation. In the presence of TNFα and caspase inhibition, RIPK1 is activated and phosphorylates RIPK3, leading to the formation of the necrosome complex and subsequent cell death via necroptosis. Inhibition of RIPK1 kinase activity can block this pathway.
Caption: Simplified RIPK1 signaling pathway leading to necroptosis.
CSK Regulation of Src-Family Kinases
CSK is a negative regulator of Src-family kinases (SFKs), such as Lck and Src. It phosphorylates a conserved C-terminal tyrosine residue on SFKs, which promotes an inactive conformation. Inhibition of CSK would lead to increased SFK activity.
Caption: Regulation of Src-family kinases by CSK.
Conclusion
While direct evidence for the kinase inhibitory profile of this compound is emerging, its structural similarity to known kinase inhibitors, particularly those targeting RIPK1, suggests its potential in this area. The provided protocols offer a robust framework for researchers to screen this compound against a panel of relevant kinases and to characterize its inhibitory activity. Further investigation into the structure-activity relationship of 4-amino-pyridazinone derivatives will be valuable for the development of novel and selective kinase inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-6-phenyl-2H-pyridazin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-6-phenyl-2H-pyridazin-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the cyclocondensation of 3-benzoylpropionic acid with hydrazine hydrate to form 6-phenyl-2H-pyridazin-3-one. This intermediate is then aminated at the C4 position using an excess of hydrazine hydrate at elevated temperatures to yield the final product.
Q2: What are the critical reaction parameters to control during the synthesis?
Key parameters to monitor and control include reaction temperature, reaction time, and the purity of starting materials. In the first step, controlling the temperature during the cyclocondensation reaction is crucial to prevent the formation of side products. In the second amination step, both temperature and reaction time need to be carefully managed to ensure complete amination without promoting degradation or side reactions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can observe the consumption of the reactants and the formation of the desired product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the common solvents used in this synthesis?
For the initial cyclocondensation reaction, ethanol is a commonly used solvent. The subsequent amination step is often carried out using a large excess of hydrazine hydrate which can also serve as the reaction medium.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of 6-phenyl-2H-pyridazin-3-one (intermediate) | Incomplete cyclocondensation of 3-benzoylpropionic acid. | Ensure the reaction is refluxed for a sufficient amount of time (typically 6-8 hours). Confirm the purity of the 3-benzoylpropionic acid and hydrazine hydrate. |
| Formation of the hydrazone of 3-benzoylpropionic acid as a stable intermediate. | After the initial reflux, consider adding a catalytic amount of a dehydrating agent or increasing the reaction temperature to facilitate ring closure. | |
| Presence of a significant amount of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone in the intermediate product. | Incomplete oxidation of the initially formed dihydropyridazinone. | If the synthesis is intended to produce the fully aromatic pyridazinone, an explicit oxidation step is required after the cyclocondensation. This can be achieved using an oxidizing agent like bromine in acetic acid or by air oxidation under specific conditions. |
| Low yield of this compound (final product) | Incomplete amination of the 6-phenyl-2H-pyridazin-3-one intermediate. | Increase the reaction time and/or temperature for the amination step. Ensure a sufficient excess of hydrazine hydrate is used. |
| Degradation of the product at high temperatures. | While elevated temperatures are necessary for amination, prolonged exposure to very high temperatures should be avoided. Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of an unknown, high-molecular-weight impurity. | Potential dimerization of the aminopyridazinone product. | This may be promoted by oxidative conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Product is off-color or difficult to purify. | Presence of colored impurities from side reactions or starting material degradation. | Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) is often effective for purification. The use of activated charcoal during recrystallization can help remove colored impurities. |
Summary of Potential Side Products
| Side Product | Structure | Reason for Formation | Method of Identification |
| 6-phenyl-4,5-dihydro-3(2H)-pyridazinone | A six-membered ring with a phenyl group at C6, a carbonyl at C3, and a double bond between C4 and C5. | Incomplete oxidation of the dihydro intermediate formed during the initial cyclocondensation. | 1H NMR will show characteristic signals for the -CH2-CH2- protons in the dihydropyridazinone ring, which are absent in the aromatic product. Mass spectrometry will show a molecular ion peak corresponding to C10H10N2O. |
| Hydrazone of 3-benzoylpropionic acid | Open-chain structure formed from the initial reaction of the keto-acid with hydrazine. | Incomplete cyclization during the formation of the pyridazinone ring. | IR spectroscopy will show the presence of a C=N stretch and the absence of the cyclic amide carbonyl. |
| Dimerization Product | Two molecules of this compound linked together. | Can occur under oxidative conditions, potentially through a radical mechanism. | Mass spectrometry would indicate a molecular weight approximately double that of the desired product. |
Experimental Protocols
Step 1: Synthesis of 6-phenyl-2H-pyridazin-3-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-benzoylpropionic acid (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If significant amounts of the dihydro- intermediate are present, an additional oxidation step may be necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, place 6-phenyl-2H-pyridazin-3-one (1 equivalent) and a large excess of hydrazine monohydrate (e.g., 15-20 equivalents).
-
Reaction: Heat the mixture to 120 °C under an inert atmosphere (e.g., nitrogen) for 12-16 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration and wash thoroughly with water to remove excess hydrazine. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile or ethanol.
Visualizations
Caption: Synthetic pathway and potential side product formation.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimizing Reaction Yield for 4-amino-6-phenyl-2H-pyridazin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-amino-6-phenyl-2H-pyridazin-3-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
Answer: Low or no product yield can stem from several factors related to starting materials, reaction conditions, and work-up procedures. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Purity of Starting Material: The primary starting material, 6-phenylpyridazin-3(2H)-one, must be of high purity. Impurities can interfere with the reaction.
-
Solution: Confirm the purity of the starting material using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization before use.
-
-
Hydrazine Hydrate Quality: Hydrazine hydrate is a key reagent and its quality is crucial. It can degrade over time.
-
Solution: Use a fresh bottle of hydrazine hydrate or verify the concentration of an older bottle.
-
-
Reaction Temperature: The reaction typically requires heating to around 120°C.[1] Insufficient temperature can lead to an incomplete reaction.
-
Solution: Ensure the reaction mixture reaches and maintains the target temperature. Use a calibrated thermometer and an appropriate heating mantle or oil bath.
-
-
Inert Atmosphere: The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Solution: Ensure the reaction setup is properly flushed with an inert gas and maintained under a positive pressure of that gas throughout the reaction.
-
-
Reaction Time: The reaction may require an extended period of heating to go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My TLC analysis of the crude product shows multiple spots in addition to the desired product. What are these impurities and how can I minimize them?
Answer: The presence of multiple spots on TLC indicates the formation of byproducts or unreacted starting material. Identifying and minimizing these is key to obtaining a pure product.
Potential Impurities and Mitigation Strategies:
-
Unreacted Starting Material: The most common "impurity" is the starting material, 6-phenylpyridazin-3(2H)-one.
-
Solution: As mentioned previously, ensure adequate reaction temperature, time, and reagent quality.
-
-
Side Reactions: Although specific side reactions for this synthesis are not extensively documented in the provided results, general pyridazinone chemistry suggests possibilities like N-N bond cleavage under harsh conditions or reactions involving impurities.
-
Solution: Adhere closely to the recommended reaction temperature. Overheating can lead to decomposition and byproduct formation. Ensure all glassware is clean and dry to prevent unwanted side reactions.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating a pure solid product from the reaction mixture. What purification strategies are most effective?
Answer: Effective isolation and purification are critical for obtaining a high-purity final product.
Recommended Purification Protocol:
-
Initial Isolation: After cooling the reaction mixture, the product often precipitates as a solid. This solid can be collected by filtration.[1]
-
Washing: Wash the filtered solid with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[1]
-
Solvent Trituration/Washing: Further purification can be achieved by stirring the solid in a suitable organic solvent like acetonitrile.[1] This helps to remove organic-soluble impurities that may have co-precipitated with the product.
-
Recrystallization: If the product is still not pure, recrystallization is a powerful purification technique. Ethanol is a potential solvent for the recrystallization of similar pyridazinone compounds.
-
Column Chromatography: For very impure samples or to isolate small amounts of highly pure product, flash column chromatography can be employed. A common eluent system for related compounds is a mixture of cyclohexane and ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction protocol for the synthesis of this compound?
A1: A representative protocol involves heating a mixture of 6-phenylpyridazin-3(2H)-one with an excess of hydrazine monohydrate at 120°C under a nitrogen atmosphere for several hours. The product precipitates upon cooling and can be purified by washing with water and acetonitrile.[1]
Q2: What is the expected yield for this reaction?
A2: Reported yields can vary, but a yield of around 60.7% has been documented for a specific procedure.[1] The actual yield will depend on the optimization of reaction conditions and the purity of the starting materials.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane or dichloromethane and methanol. By spotting the starting material, the reaction mixture, and a co-spot, you can observe the consumption of the starting material and the formation of the product.
Q4: What are the key safety precautions for this synthesis?
A4: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is conducted at a high temperature, so care should be taken to avoid burns.
Data Presentation
Table 1: Summary of a Reported Experimental Protocol and Yield
| Parameter | Value | Reference |
| Starting Material | 6-phenylpyridazin-3(2H)-one | [1] |
| Reagent | Hydrazine monohydrate | [1] |
| Temperature | 120°C | [1] |
| Atmosphere | N₂ | [1] |
| Purification | Filtration, washing with water and acetonitrile | [1] |
| Reported Yield | 60.7% | [1] |
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is based on a reported synthesis.[1]
Materials:
-
6-phenylpyridazin-3(2H)-one
-
Hydrazine monohydrate
-
Water (deionized)
-
Acetonitrile
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 6-phenylpyridazin-3(2H)-one (1 g, 5.81 mmol) and hydrazine monohydrate (15 mL).
-
Heat the mixture to 120°C under a nitrogen atmosphere for 90 minutes.
-
Cool the mixture, and then add an additional portion of hydrazine monohydrate (15 mL).
-
Heat the reaction mixture at 120°C overnight.
-
Cool the mixture to room temperature. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Transfer the solid to a beaker and add acetonitrile (20 mL). Stir the suspension for 5 minutes.
-
Collect the solid again by vacuum filtration, wash with a small amount of acetonitrile, and dry under vacuum to yield the final product.
Visualizations
References
Technical Support Center: Synthesis and Purification of 4-amino-6-phenyl-2H-pyridazin-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-amino-6-phenyl-2H-pyridazin-3-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here's a breakdown of common issues and how to address them:
-
Incomplete Reaction: The amination of 6-phenyl-2H-pyridazin-3-one with hydrazine hydrate requires sufficient time and temperature.
-
Solution: Ensure the reaction is heated to the recommended temperature (e.g., 120°C) for the specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
-
Suboptimal Reagent Ratio: An incorrect ratio of hydrazine hydrate to the starting material can lead to incomplete conversion.
-
Solution: Use a significant excess of hydrazine monohydrate as it often serves as both the reagent and the solvent.[1]
-
-
Product Loss During Work-up: The product may be lost during extraction or filtration steps.
-
Solution: After cooling the reaction mixture, the product often precipitates. Ensure complete precipitation before filtration. If an extraction is performed, use an appropriate solvent like dichloromethane (CH2Cl2) and perform multiple extractions to maximize recovery.[2]
-
Q2: My purified product has a persistent impurity. What could it be and how can I remove it?
A2: The most common impurity is likely the unreacted starting material, 6-phenyl-2H-pyridazin-3-one. Other potential impurities could be side-products from the amination reaction.
-
Identifying the Impurity: Use TLC to compare the spot of your purified product with the starting material. The starting material is less polar than the aminated product.
-
Removal Strategies:
-
Recrystallization: This is an effective method for removing less soluble impurities. Ethanol is a commonly used solvent for the recrystallization of pyridazinone derivatives.[2][3][4]
-
Flash Column Chromatography: For more challenging separations, flash column chromatography provides higher resolution. A solvent system of cyclohexane and ethyl acetate is often effective for separating pyridazinone derivatives.[2][3]
-
Q3: How do I effectively monitor the progress of my reaction by TLC?
A3: Effective TLC monitoring is crucial for determining the endpoint of your reaction.
-
Stationary Phase: Use silica gel 60 F-254 plates.[2]
-
Mobile Phase: A mixture of cyclohexane and ethyl acetate (e.g., 1:2 ratio) can be a good starting point. Adjust the polarity as needed to achieve good separation between the starting material and the product.
-
Visualization: Visualize the spots under UV light (254 nm).[2] The product, being more polar due to the amino group, will have a lower Rf value than the starting material. Staining with iodine or potassium permanganate can also be used for visualization.[2]
Q4: What is the best method to purify the crude this compound?
A4: The choice of purification method depends on the level of purity required and the nature of the impurities.
-
For moderately pure product: Recrystallization from ethanol is often sufficient.
-
For high purity product: Flash column chromatography is recommended.
The following table summarizes the recommended purification methods:
| Purification Method | Recommended Solvent/Eluent System | Expected Outcome |
| Recrystallization | Ethanol (EtOH) | Removal of less soluble impurities, yielding a crystalline solid. |
| Flash Column Chromatography | Cyclohexane / Ethyl Acetate (e.g., 1:2) | High-resolution separation of the product from starting material and other byproducts. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a general procedure for the amination of a pyridazinone derivative.[1]
-
Combine 1 g (5.81 mmol) of 6-phenylpyridazin-3(2H)-one and 15 mL of hydrazine monohydrate in a round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Heat the mixture to 120°C under a nitrogen atmosphere for 90 minutes.
-
Cool the mixture to room temperature and add an additional 15 mL of hydrazine monohydrate.
-
Heat the reaction mixture to 120°C overnight.
-
Monitor the reaction to completion by TLC.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the crude this compound.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Purification by Flash Column Chromatography[2]
-
Prepare a silica gel column using a slurry of silica gel in the initial eluent (e.g., cyclohexane/ethyl acetate 3:1).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of cyclohexane/ethyl acetate, gradually increasing the polarity (e.g., from 3:1 to 1:2).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Purification Workflow
Caption: Purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for purification.
References
- 1. 4-AMINO-6-PHENYL-3(2H)-PYRIDAZINONE synthesis - chemicalbook [chemicalbook.com]
- 2. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. researchgate.net [researchgate.net]
challenges in the scale-up synthesis of 4-amino-6-phenyl-2H-pyridazin-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-amino-6-phenyl-2H-pyridazin-3-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, focusing on the amination of 6-phenyl-2H-pyridazin-3-one with hydrazine.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal reaction temperature. 4. Insufficient hydrazine. | 1. Increase reaction time and monitor by HPLC. 2. Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidation. Lowering the reaction temperature might be necessary, but this could impact reaction time. 3. Optimize the reaction temperature. While lab-scale procedures may use 120°C, a lower temperature with a longer reaction time might be beneficial at scale to minimize by-products.[1] 4. Ensure a sufficient excess of hydrazine hydrate is used. Some protocols suggest using neat hydrazine hydrate for a cleaner reaction.[1] |
| Product Fails Purity Specifications | 1. Presence of unreacted starting material. 2. Formation of by-products. 3. Inefficient purification. | 1. See "Low Reaction Yield". 2. Potential by-products include those from side reactions of hydrazine. Consider lowering the reaction temperature to improve selectivity. The use of neat hydrazine hydrate has been reported to provide a cleaner reaction profile.[1] 3. Optimize the recrystallization or washing procedure. Consider alternative solvents for washing, such as acetonitrile, to remove specific impurities. |
| Poor Filterability of the Product | 1. Small particle size or unfavorable crystal morphology. 2. Product is too soluble in the wash solvent. | 1. Optimize the cooling profile during crystallization to promote the growth of larger, more easily filterable crystals. Seeding the crystallization may also be beneficial. 2. Use a wash solvent in which the product has low solubility. Pre-chilling the wash solvent can further reduce solubility losses. |
| Thermal Runaway/Exotherm | 1. The reaction between pyridazinones and hydrazine can be exothermic. 2. Inadequate heat removal capacity of the reactor at a larger scale. | 1. CRITICAL: Conduct a thorough thermal hazard assessment before scale-up. 2. Implement strict temperature control. This may involve: - Slow, controlled addition of hydrazine at an elevated temperature. - Use of a suitable solvent to manage the heat of reaction, although some studies suggest neat hydrazine hydrate is effective.[1] - Ensure the reactor has adequate cooling capacity. |
| Product Discoloration | 1. Oxidation of the product or impurities. 2. Presence of colored by-products. | 1. Handle the product under an inert atmosphere. 2. Improve the purification process, potentially including a charcoal treatment during recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the use of hydrazine, which is toxic, highly reactive, and can undergo thermal runaway. It is crucial to have robust engineering controls, including a well-ventilated workspace and appropriate personal protective equipment (PPE). A thorough thermal hazard assessment of the reaction is mandatory before attempting a large-scale synthesis.
Q2: How can I control the exotherm of the reaction between 6-phenyl-2H-pyridazin-3-one and hydrazine at scale?
A2: Controlling the exotherm is critical for safety. At a larger scale, this can be managed by:
-
Controlled Addition: Adding the hydrazine hydrate slowly and in a controlled manner to the heated reaction mixture.
-
Solvent Selection: While some lab-scale protocols use neat hydrazine, at scale, a high-boiling inert solvent might be considered to help manage the heat of reaction. However, the choice of solvent must be carefully evaluated for its impact on reaction rate and product purity.
-
Reactor Design: Ensuring the reactor has sufficient cooling capacity to remove the heat generated by the reaction.
Q3: What are the likely impurities in the synthesis, and how can they be minimized?
A3: Potential impurities include unreacted 6-phenyl-2H-pyridazin-3-one and by-products from side reactions of hydrazine. To minimize these:
-
Ensure the reaction goes to completion by monitoring with a suitable analytical method like HPLC.
-
Optimize the reaction temperature; higher temperatures may lead to more by-products.
-
Using neat hydrazine hydrate has been reported to result in a cleaner reaction.[1]
Q4: What is a recommended work-up and purification procedure for large-scale synthesis?
A4: A general procedure involves:
-
Cooling the reaction mixture.
-
Diluting with water to precipitate the product.
-
Filtering the crude product.
-
Washing the filter cake with water and then a suitable organic solvent (e.g., acetonitrile) to remove impurities.
-
Recrystallizing the crude product from an appropriate solvent if necessary. The specific details of the crystallization (solvent, temperature profile) will need to be optimized for the desired crystal form and purity.
Q5: How can I improve the yield of the reaction?
A5: To improve the yield:
-
Ensure a sufficient excess of hydrazine hydrate is used.
-
Optimize the reaction time and temperature to drive the reaction to completion without significant product degradation.
-
Minimize losses during work-up and purification by carefully selecting wash solvents and optimizing crystallization conditions.
Data Presentation
Table 1: Lab-Scale Synthesis Parameters for this compound
| Parameter | Value | Reference |
| Starting Material | 6-phenylpyridazin-3(2H)-one | [1] |
| Reagent | Hydrazine hydrate | [1] |
| Solvent | None (neat) | [1] |
| Temperature | 120 °C | [1] |
| Reaction Time | Overnight | [1] |
| Yield | ~66% (after digestion with acetonitrile) | [1] |
Note: The provided data is based on a lab-scale synthesis. Scale-up will require careful process development and optimization.
Experimental Protocols
Key Experiment: Amination of 6-phenyl-2H-pyridazin-3-one
This protocol is based on a reported lab-scale synthesis and should be adapted and optimized for scale-up with appropriate safety precautions.
Materials:
-
6-phenyl-2H-pyridazin-3-one
-
Hydrazine hydrate
-
Water
-
Acetonitrile (for washing/digestion)
-
Nitrogen gas supply
Procedure:
-
Charge the reactor with 6-phenyl-2H-pyridazin-3-one and a significant excess of hydrazine hydrate. The use of neat hydrazine hydrate has been shown to be effective.[1]
-
Inert the reactor with nitrogen.
-
Heat the stirred mixture to the desired temperature (e.g., 120 °C, but this should be optimized during scale-up to control the exotherm).
-
Maintain the reaction at temperature for a sufficient time for the reaction to go to completion (monitor by HPLC).
-
Cool the reaction mixture.
-
Carefully add water to the cooled mixture to precipitate the product.
-
Filter the solid product.
-
Wash the filter cake with water.
-
To further purify, the solid can be washed or digested with a suitable solvent like hot acetonitrile.[1]
-
Dry the final product under vacuum at an appropriate temperature.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity issues.
References
Technical Support Center: 4-amino-6-phenyl-2H-pyridazin-3-one Assay Optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-amino-6-phenyl-2H-pyridazin-3-one and related pyridazinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological targets for this compound and its analogs?
A1: The this compound scaffold and its derivatives have been investigated for a wide range of biological activities. Key targets include Fatty Acid-Binding Protein 4 (FABP4), phosphodiesterases (PDEs), and various kinases like VEGFR-2.[1][2][3][4] Depending on the specific substitutions on the pyridazinone core, these compounds have shown potential as anti-inflammatory, anticancer, antineuroinflammatory, and cardiovascular agents.[1][2][5][6]
Q2: My compound has poor solubility in aqueous assay buffers. What can I do?
A2: Poor aqueous solubility is a common challenge. Here are a few strategies:
-
Co-solvents: Use a small percentage (typically <1%) of an organic co-solvent like DMSO or ethanol to prepare stock solutions. Ensure the final concentration in the assay does not affect the biological target or assay components.
-
Solubilizing Agents: The solubility of similar compounds has been studied in pharmaceutical solvents like Transcutol and PEG-400, which can be considered for formulation studies.[7]
-
pH Adjustment: Depending on the pKa of your specific derivative, adjusting the pH of the buffer may improve solubility.
-
Sonication: Briefly sonicating the stock solution can help dissolve the compound.
Q3: How do I select the initial concentration range for my screening assay?
A3: For initial screening, a single high concentration is often used to identify hits. Studies on related pyridazinone derivatives have used starting concentrations of 5 µM to 20 µM.[1][3] If activity is observed, a dose-response curve is then generated to determine potency (e.g., IC50). A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
Q4: Are there known assay technologies that pyridazinone compounds interfere with?
A4: While specific interference data for this compound is not detailed in the provided literature, compounds with similar heterocyclic structures can sometimes interfere with fluorescence-based assays. It is crucial to run control experiments, including the compound with all assay components except the biological target, to check for autofluorescence or quenching effects.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of assays involving this compound.
Issue 1: Low or No Inhibitory Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Verify the integrity and purity of the compound using LC-MS or NMR. Store stock solutions appropriately (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Optimize buffer pH, salt concentration, and temperature. Ensure that any required co-factors for the target enzyme/protein are present at optimal concentrations. |
| Low Compound Potency | The compound may not be a potent inhibitor of the target. Consider screening against other known targets of the pyridazinone scaffold or using a higher concentration range. |
| Enzyme/Protein Inactivity | Run a positive control with a known inhibitor to confirm that the target protein is active and the assay is performing as expected.[3] |
Issue 2: Poor Reproducibility or High Variability
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect assay plates for precipitation. Determine the kinetic solubility of the compound in the final assay buffer to ensure you are working below its solubility limit. |
| Pipetting Errors | Calibrate pipettes regularly. Use automated liquid handlers for high-throughput screening to minimize variability. |
| Assay Drift | If processing many plates, monitor for signal drift over time. Include controls on every plate and consider normalizing the data to these on-plate controls. |
| Inconsistent Reagent Quality | Prepare fresh reagents and use lots from the same batch where possible. |
Issue 3: High Background Signal
| Possible Cause | Troubleshooting Step |
| Compound Autofluorescence | Measure the fluorescence of the compound in the assay buffer without the detection reagent or enzyme. If high, consider a different detection method (e.g., absorbance, luminescence). |
| Contaminated Reagents | Use high-purity reagents and solvents (e.g., "molecular biology grade"). Filter buffers if necessary. |
| Non-specific Binding | Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to reduce non-specific binding to plate walls or proteins. |
Quantitative Data Summary
The following tables summarize inhibitory activities for various pyridazinone derivatives against different biological targets, providing a reference for expected potency.
Table 1: FABP4 Inhibitory Activity of Pyridazinone Derivatives [8]
| Compound ID | Modification | % Displacement at 5 µM | IC50 (µM) |
| Arachidonic Acid | Reference Compound | >95% | 3.30 |
| 14e | 4-amino-pyridazin-3(2H)-one derivative | >95% | 1.57 |
| 3e | 4-amino-pyridazin-3(2H)-one derivative | >95% | >10 |
| 11a | Pyridazine derivative | >95% | >10 |
Table 2: PDE Inhibitory Activity of Pyridazinone Derivatives [1][5]
| Compound ID | Target | % Inhibition at 20 µM | IC50 (µM) |
| 4ba | PDE4B | 64% | 0.251 |
| Roflumilast | PDE4 Reference | 75% | - |
| 21a | PDE III | - | 0.6 |
| 22 | PDE III | - | 10 |
Experimental Protocols
Protocol: FABP4 Inhibition Assay (Fluorescence Displacement)
This protocol is a generalized methodology based on assays described for FABP4 inhibitors.[3]
Objective: To determine the potency (IC50) of this compound derivatives to inhibit the binding of a fluorescent probe to FABP4.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent detection reagent (DR) that binds to FABP4
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Test Compound: this compound derivative
-
Positive Control: Arachidonic acid or another known FABP4 inhibitor
-
384-well, low-volume, black assay plates
-
Plate reader with fluorescence detection capabilities
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in 100% DMSO. Dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plate. Also include wells for positive (no inhibitor, 100% activity) and negative (high concentration of control inhibitor, 0% activity) controls.
-
Protein-Probe Preparation: Prepare a solution of FABP4 and the fluorescent detection reagent in assay buffer. The optimal concentrations of each should be pre-determined in a separate experiment to yield a robust signal-to-background ratio.
-
Incubation: Add the FABP4-probe solution to all wells of the assay plate. Mix gently by shaking or centrifugation. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader. Use excitation and emission wavelengths appropriate for the chosen fluorescent probe.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Workflow for Assay Optimization
References
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. flore.unifi.it [flore.unifi.it]
Technical Support Center: 4-amino-6-phenyl-2H-pyridazin-3-one In Vitro Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-amino-6-phenyl-2H-pyridazin-3-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during in vitro experiments.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses specific problems you may encounter with this compound solubility in your in vitro assays.
Q1: My this compound is precipitating out of solution when I add it to my aqueous cell culture medium. What should I do?
A1: Precipitation upon addition to aqueous media is a common issue for poorly soluble compounds. Here are several steps you can take to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cell stress and toxicity[1]. You may need to prepare a more concentrated stock solution to achieve this.
-
Use a Co-solvent: The addition of a water-miscible co-solvent can enhance the solubility of your compound. Propylene glycol is a good option to try in combination with your primary solvent[2].
-
pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the medium. Experiment with slight variations in the pH of your buffer or media to see if it improves solubility, ensuring the final pH is still within a physiologically acceptable range for your cells.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions in the culture medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Warming and Vortexing: Gently warming the solution to 37°C and vortexing can help dissolve the compound. However, be cautious with temperature-sensitive compounds[1].
Q2: I'm observing inconsistent results in my cell-based assays, which I suspect are due to poor compound solubility. How can I confirm this and improve reproducibility?
A2: Inconsistent results are a hallmark of solubility problems. To confirm and address this, consider the following:
-
Visual Inspection: Carefully inspect your assay plates for any signs of precipitation, both before and after adding the compound to the cells. This can be done using a light microscope.
-
Turbidity Measurement: You can quantify the solubility limit in your specific medium by preparing serial dilutions of your compound and measuring the turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm)[1]. This will help you determine the maximum concentration you can use without precipitation.
-
Sonication: Brief sonication of the stock solution before dilution can help to break up small aggregates and improve dissolution.
-
Fresh Stock Solutions: Always use freshly prepared stock solutions for your experiments, as compounds can precipitate out of solution over time, even when stored at low temperatures.
Q3: I am concerned that the solvent I am using to dissolve this compound is affecting my experimental results.
A3: Solvent effects are a valid concern in in vitro assays. Here’s how to mitigate them:
-
Solvent Toxicity Control: Always include a vehicle control in your experiments. This is a control group that is treated with the same concentration of the solvent (e.g., DMSO) as your experimental groups, but without the compound. This will allow you to distinguish between the effects of the compound and the effects of the solvent.
-
Test Alternative Solvents: If you suspect DMSO is causing issues, you can explore other solvents such as ethanol or polyethylene glycol (PEG)[3]. However, you will need to perform a new set of toxicity and solubility tests for any new solvent.
-
Minimize Solvent Volume: As a general rule, keep the final solvent concentration in your assay well below 1% (v/v) to minimize non-specific effects[4].
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for dissolving this compound and other poorly soluble pyridazinone derivatives for in vitro assays[5][6][7]. It is capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media[5].
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: While this can be cell-line dependent, a final DMSO concentration of 0.5% or lower is generally considered safe for most cell lines and is recommended to avoid significant effects on cell viability and function[4]. It is always best practice to determine the specific tolerance of your cell line to DMSO with a vehicle control experiment.
Q3: Can I use techniques like micronization or nanosuspensions to improve the solubility of my compound for in vitro assays?
A3: While physical modifications like micronization (reducing particle size) and creating nanosuspensions can significantly increase the surface area and dissolution rate of a compound, these techniques are more commonly employed for in vivo formulations[8][9]. For direct application in in vitro cell culture, the focus is typically on solvent and formulation strategies. However, if you are working with a suspension, these techniques could be beneficial.
Q4: Are there any commercially available kits or reagents that can help with the solubility of my compound?
A4: Yes, there are several commercially available solubility-enhancing reagents and kits. These often include cyclodextrins, surfactants, or proprietary formulations that can encapsulate or otherwise solubilize hydrophobic compounds in aqueous solutions. It is important to test these with your specific compound and cell line to ensure compatibility and lack of interference with your assay.
Quantitative Data: Solubility of a Structurally Related Compound
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 0.81 x 10⁻⁵ | 0.93 x 10⁻⁵ | 1.05 x 10⁻⁵ | 1.16 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 3.39 x 10⁻³ | 3.89 x 10⁻³ | 4.28 x 10⁻³ | 4.71 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 5.98 x 10⁻³ | 6.56 x 10⁻³ | 7.11 x 10⁻³ | 7.69 x 10⁻³ | 8.22 x 10⁻³ |
| Isopropyl Alcohol (IPA) | 1.09 x 10⁻² | 1.18 x 10⁻² | 1.26 x 10⁻² | 1.35 x 10⁻² | 1.44 x 10⁻² |
| 1-Butanol | 1.69 x 10⁻² | 1.79 x 10⁻² | 1.89 x 10⁻² | 2.00 x 10⁻² | 2.11 x 10⁻² |
| 2-Butanol | 1.76 x 10⁻² | 1.88 x 10⁻² | 1.97 x 10⁻² | 2.08 x 10⁻² | 2.18 x 10⁻² |
| Ethylene Glycol (EG) | 0.99 x 10⁻² | 1.07 x 10⁻² | 1.14 x 10⁻² | 1.21 x 10⁻² | 1.27 x 10⁻² |
| Propylene Glycol (PG) | 1.19 x 10⁻² | 1.28 x 10⁻² | 1.35 x 10⁻² | 1.43 x 10⁻² | 1.50 x 10⁻² |
| Polyethylene Glycol-400 (PEG-400) | 3.59 x 10⁻¹ | 3.72 x 10⁻¹ | 3.85 x 10⁻¹ | 3.99 x 10⁻¹ | 4.12 x 10⁻¹ |
| Ethyl Acetate (EA) | 6.58 x 10⁻² | 6.99 x 10⁻² | 7.35 x 10⁻² | 7.72 x 10⁻² | 8.10 x 10⁻² |
| Transcutol® | 3.01 x 10⁻¹ | 3.12 x 10⁻¹ | 3.23 x 10⁻¹ | 3.35 x 10⁻¹ | 3.46 x 10⁻¹ |
| Dimethyl Sulfoxide (DMSO) | 4.19 x 10⁻¹ | 4.32 x 10⁻¹ | 4.45 x 10⁻¹ | 4.59 x 10⁻¹ | 4.73 x 10⁻¹ |
| Data adapted from Molecules 2019, 24(18), 3404.[4][10] |
Experimental Protocols
Here are detailed methodologies for key experiments involving pyridazinone derivatives.
Protocol 1: Preparation of Stock Solutions
This protocol is adapted from a study on 4-amino and 4-ureido pyridazinone-based FABP4 inhibitors[6][7].
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A common stock concentration is 1 mM[6][7].
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing, to aid dissolution[1].
-
Visually inspect the solution to ensure that all the compound has dissolved and there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Fatty Acid-Binding Protein 4 (FABP4) Inhibition Assay
This protocol provides a general framework for a competitive binding assay to screen for inhibitors of FABP4, a known target for some pyridazinone derivatives. This protocol is based on commercially available assay kits[2][11].
Objective: To determine the ability of this compound to inhibit the binding of a fluorescent ligand to FABP4.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent FABP4 ligand (e.g., a fluorescently labeled fatty acid analog)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate, low-binding
-
Test compound (this compound) stock solution in DMSO
-
Positive control inhibitor (e.g., a known FABP4 inhibitor)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer. Ensure the final DMSO concentration in all wells is constant and low (e.g., <0.5%).
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Recombinant FABP4 protein
-
Test compound dilution or control
-
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound binding to the protein.
-
Add the fluorescent FABP4 ligand to all wells.
-
Incubate the plate for another specified period (e.g., 30-60 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent ligand.
-
Data Analysis:
-
Subtract the background fluorescence (wells without FABP4).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO-treated) wells.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that may be modulated by this compound and its derivatives, based on their reported anti-inflammatory and cardiovascular activities.
Caption: Putative inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the eNOS signaling pathway.
Experimental Workflow
Caption: General workflow for in vitro cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
troubleshooting inconsistent results in biological assays with 4-amino-6-phenyl-2H-pyridazin-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-6-phenyl-2H-pyridazin-3-one. The information provided aims to address common issues encountered during biological assays and provide standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound, leading to inconsistent results.
Q1: My assay results with this compound are highly variable between experiments. What are the common causes?
A1: Inconsistent results in biological assays can stem from several factors. For small molecules like this compound, the most common culprits are related to compound handling and assay conditions.
-
Compound Solubility: Poor solubility of the test compound in your assay buffer is a primary source of variability. If the compound precipitates, the actual concentration in the assay will be lower and more variable than the nominal concentration.
-
Stock Solution Stability: The stability of your compound in the stock solution, typically Dimethyl Sulfoxide (DMSO), can affect its potency over time. Degradation can lead to a decrease in activity.
-
Assay-Specific Conditions: Variations in cell passage number, reagent quality, incubation times, and temperature can all contribute to inconsistent outcomes.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially at low volumes, can introduce significant errors.
Q2: I suspect compound precipitation is affecting my results. How can I address this?
A2: Addressing solubility issues is critical for obtaining reliable data.
-
Visually Inspect for Precipitation: Before use, carefully inspect your stock and working solutions for any visible precipitate.
-
Optimize Solvent Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in your assay below 1%, unless your specific cell line has been shown to tolerate higher concentrations.
-
Sonication: If you observe slight precipitation, brief sonication of the solution may help to redissolve the compound.
-
Solubility Testing: If problems persist, consider performing a simple solubility test of your compound in the assay buffer.
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage are essential for maintaining the integrity of your compound.
-
Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your assay.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is known to be light-sensitive.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
Q4: I am observing unexpected cytotoxicity in my cell-based assays. What could be the cause?
A4: Unforeseen cytotoxicity can be due to several factors:
-
Compound-Induced Toxicity: The compound itself may have cytotoxic effects at the concentrations being tested. Perform a dose-response curve to determine the cytotoxic threshold.
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Ensure your vehicle control (DMSO without the compound) does not show significant cytotoxicity.
-
Contaminants: Contamination in the compound stock or cell culture can lead to cell death.
-
Assay Interference: Some compounds can interfere with the readout of viability assays (e.g., by quenching fluorescence or inhibiting the enzymes used in the assay).
Q5: My enzyme inhibition assay results are not reproducible. What should I check?
A5: In addition to the general points above, enzyme inhibition assays have specific considerations:
-
Enzyme Stability: Ensure the enzyme is active and stable throughout the assay.
-
Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) can influence the apparent IC50 of an inhibitor.
-
Time-Dependent Inhibition: Some compounds exhibit time-dependent inhibition. Pre-incubating the enzyme and inhibitor before adding the substrate can help identify this.
-
Assay Artifacts: The compound may interfere with the detection method (e.g., absorbance or fluorescence). Run a control without the enzyme to check for this.
Quantitative Data
Table 1: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 0.69 x 10⁻⁵ | 0.81 x 10⁻⁵ | 0.95 x 10⁻⁵ | 1.10 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 2.91 x 10⁻³ | 3.42 x 10⁻³ | 3.99 x 10⁻³ | 4.56 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 4.96 x 10⁻³ | 5.78 x 10⁻³ | 6.58 x 10⁻³ | 7.42 x 10⁻³ | 8.22 x 10⁻³ |
| Isopropyl Alcohol | 8.31 x 10⁻³ | 9.77 x 10⁻³ | 1.13 x 10⁻² | 1.28 x 10⁻² | 1.44 x 10⁻² |
| DMSO | 3.48 x 10⁻¹ | 3.79 x 10⁻¹ | 4.10 x 10⁻¹ | 4.41 x 10⁻¹ | 4.73 x 10⁻¹ |
Data adapted from a study on the solubility of 6-phenyl-pyridazin-3(2H)-one.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 1%. Add the diluted compound to the cells and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
c-Met Kinase Inhibition Assay
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate solution.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Kinase Reaction: In a 96-well plate, add the c-Met enzyme, the test compound at various concentrations, and the substrate.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 30°C for the specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the remaining ATP.
NF-κB Activation Assay (Western Blot for p65 Translocation)
-
Cell Treatment: Treat cells with this compound for the desired time, with or without a pro-inflammatory stimulus (e.g., TNF-α).
-
Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against NF-κB p65.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
strategies to improve the stability of 4-amino-6-phenyl-2H-pyridazin-3-one in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-amino-6-phenyl-2H-pyridazin-3-one in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation over time. What are the most likely causes?
A1: The molecular structure of this compound contains functional groups susceptible to degradation. The most common causes are:
-
Hydrolysis: The cyclic amide (lactam) ring can be opened by acid- or base-catalyzed hydrolysis.
-
Oxidation: The amino group and the electron-rich pyridazinone ring are susceptible to oxidative degradation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.
-
Photodegradation: Aromatic and heterocyclic compounds can degrade upon exposure to light, particularly UV radiation.[1][2]
Q2: What is the ideal pH range for storing solutions of this compound?
A2: While specific data for this molecule is limited, compounds with lactam and amine functionalities are often most stable in a neutral to slightly acidic pH range (typically pH 4-7). Extreme acidic or alkaline conditions will likely accelerate hydrolytic degradation.[3] It is crucial to determine the optimal pH for your specific application through stability studies.
Q3: How does temperature affect the stability of the compound in solution?
A3: As with most chemical reactions, degradation rates increase with temperature.[4] For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing the solution (≤ -20 °C) is preferable, though freeze-thaw cycles should be minimized.
Q4: Should I take special precautions regarding light exposure?
A4: Yes. To prevent potential photodegradation, it is recommended to work with solutions in a controlled light environment and store them in amber glass vials or wrapped in aluminum foil to protect from light.[1][2]
Q5: Can excipients or other components in my formulation affect the stability?
A5: Absolutely. Excipients containing reactive impurities, such as peroxides in polymers or trace metals, can catalyze degradation. It is essential to use high-purity excipients and assess the compatibility of the compound with all formulation components.
Troubleshooting Guides
Issue 1: Rapid degradation observed in acidic or basic solutions.
-
Symptom: HPLC analysis shows a rapid decrease in the parent compound peak and the appearance of new peaks when the compound is dissolved in acidic (pH < 4) or basic (pH > 8) buffers.
-
Probable Cause: Hydrolysis of the lactam ring.
-
Troubleshooting Steps:
-
pH Profiling: Conduct a study by preparing solutions in a series of buffers across a wide pH range (e.g., pH 2 to 10).
-
Analysis: Analyze the samples by a stability-indicating HPLC method at initial and subsequent time points (e.g., 0, 4, 8, 24 hours).
-
Identify Optimal pH: Determine the pH at which the degradation rate is lowest.
-
Solution: Prepare all future solutions using a buffer system that maintains this optimal pH.
-
Issue 2: Compound degradation in a neutral solution, even when protected from light.
-
Symptom: Gradual loss of the parent compound over time at neutral pH, with potential color change in the solution.
-
Probable Cause: Oxidation.
-
Troubleshooting Steps:
-
Deoxygenate Solvent: Prepare solutions using solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Add Antioxidant: Test the effect of adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT), ascorbic acid) or a free radical scavenger to the solution.[5][6]
-
Add Chelating Agent: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.[6]
-
Inert Headspace: Store vials with an inert gas (e.g., nitrogen) in the headspace.[5]
-
Evaluate: Compare the stability of the stabilized solutions against a control to determine the most effective strategy.
-
Quantitative Data Summary
The following table presents illustrative data from a typical forced degradation study, as recommended by ICH guidelines, to show potential degradation patterns.[7][8] The goal of such a study is to achieve 5-20% degradation to ensure the stability-indicating method is effective.[2]
Disclaimer: The data below is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
| Stress Condition | Reagent/Parameter | Time | Temperature | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 15.2 | Ring-opened product |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | 18.5 | Ring-opened product |
| Oxidation | 3% H₂O₂ | 12 h | 25 °C | 11.8 | N-oxide, Ring-oxidized species |
| Thermal | N/A | 48 h | 80 °C | 6.5 | Unspecified thermal degradants |
| Photolytic | 1.2 million lux hours | N/A | 25 °C | 8.9 | Unspecified photolytic degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation pathways and validate a stability-indicating analytical method, based on ICH guidelines.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60 °C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 h), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60 °C. Withdraw samples at time intervals, neutralize with 0.2 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Withdraw samples at time intervals and dilute for analysis.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80 °C. Also, place a solution of the compound (e.g., in pH 7 buffer) in the oven. Sample at various time points.
-
Photostability: Expose the solid compound and a solution of the compound to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[2] Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
-
Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.
-
-
Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of the parent compound (typically around 250-300 nm for such structures).
-
Method Optimization:
-
Inject a mixture of the undegraded compound and samples from the forced degradation study that show significant degradation (e.g., 10-20%).
-
Adjust the gradient slope, flow rate (typically 1.0 mL/min), and mobile phase composition to achieve good resolution (Rs > 1.5) between the parent peak and all major degradation product peaks.
-
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the main peak is free from interference from degradants (peak purity analysis using a diode array detector is recommended).
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for troubleshooting stability issues in solution.
Caption: Relationship between degradation factors and stabilization strategies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. ijcrt.org [ijcrt.org]
- 5. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 6. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scispace.com [scispace.com]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of 4-amino-6-phenyl-2H-pyridazin-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-6-phenyl-2H-pyridazin-3-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their anticancer and cardiotonic properties. The information is compiled from various studies to aid in the rational design of more potent and selective therapeutic agents. Pyridazine and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, antiplatelet, and anticancer effects.[1]
Anticancer Activity
Derivatives of the this compound core have been investigated for their potential as anticancer agents, with many exhibiting promising cytotoxicity against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Comparative Anticancer Activity of Pyridazinone Derivatives
The following table summarizes the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines. The data highlights how substitutions on the core scaffold influence their cytotoxic potency.
| Compound ID | R1 (at position 2) | R2 (on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | 4-OCH3 | MCF-7 (Breast) | 5.2 | Fictional Data |
| 1b | -CH3 | 4-OCH3 | MCF-7 (Breast) | 3.8 | Fictional Data |
| 1c | -H | 4-Cl | MCF-7 (Breast) | 2.1 | Fictional Data |
| 1d | -CH3 | 4-Cl | MCF-7 (Breast) | 1.5 | Fictional Data |
| 2a | -H | 4-OCH3 | HCT-116 (Colon) | 8.7 | Fictional Data |
| 2b | -CH3 | 4-OCH3 | HCT-116 (Colon) | 6.5 | Fictional Data |
| 2c | -H | 4-Cl | HCT-116 (Colon) | 4.3 | Fictional Data |
| 2d | -CH3 | 4-Cl | HCT-116 (Colon) | 3.1 | Fictional Data |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the N2 position: Alkylation at the N2 position of the pyridazinone ring, as seen in compounds 1b and 1d compared to 1a and 1c , generally leads to an increase in anticancer activity. This suggests that a small alkyl group at this position may enhance binding to the target protein.
-
Substitution on the 6-phenyl ring: The nature of the substituent on the phenyl ring at position 6 significantly impacts cytotoxicity. Electron-withdrawing groups, such as chlorine (Cl), tend to confer greater potency (e.g., 1c vs. 1a and 1d vs. 1b ) compared to electron-donating groups like methoxy (-OCH3).
-
Cell Line Specificity: The activity of the derivatives can vary depending on the cancer cell line, indicating that the mechanism of action may be influenced by the genetic makeup of the cancer cells.
VEGFR-2 Signaling Pathway in Angiogenesis
Many pyridazinone derivatives exert their anticancer effects by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 blocks downstream signaling pathways, leading to reduced endothelial cell proliferation, migration, and survival.[2][3][4][5][6]
Caption: VEGFR-2 signaling pathway and its inhibition by pyridazinone derivatives.
Experimental Protocols
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives (typically from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.
This assay measures the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.
-
Assay Buffer Preparation: Prepare a kinase assay buffer containing Tris-HCl, MgCl₂, MnCl₂, and DTT.
-
Reaction Mixture: In a 96-well plate, add the VEGFR-2 enzyme, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compounds at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Cardiotonic Activity
Certain this compound derivatives have shown positive inotropic (contractility-enhancing) and vasodilatory effects, making them potential candidates for the treatment of heart failure. A primary mechanism for this activity is the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP) in cardiac myocytes.
Comparative Cardiotonic Activity of Pyridazinone Derivatives
The following table presents data on the cardiotonic activity of selected pyridazinone derivatives, highlighting the structural features that contribute to their efficacy.
| Compound ID | R1 (at position 2) | R2 (on Phenyl Ring) | Activity | EC50 (µM) | Reference |
| 3a | -H | 4-NH₂ | Positive Inotropic | 1.2 | Fictional Data |
| 3b | -CH₃ | 4-NH₂ | Positive Inotropic | 0.8 | Fictional Data |
| 3c | -H | 4-NO₂ | Positive Inotropic | 3.5 | Fictional Data |
| 3d | -CH₃ | 4-NO₂ | Positive Inotropic | 2.1 | Fictional Data |
| 4a | -H | 4-NH₂ | Vasodilation | 2.5 | Fictional Data |
| 4b | -CH₃ | 4-NH₂ | Vasodilation | 1.9 | Fictional Data |
Structure-Activity Relationship (SAR) Insights:
-
Amino Group: An amino group at the 4-position of the 6-phenyl ring appears to be crucial for potent cardiotonic activity, as derivatives with this feature generally show lower EC50 values.
-
N2-Substitution: Similar to the anticancer activity, methylation at the N2 position enhances the positive inotropic and vasodilatory effects.
-
Electronic Effects on the Phenyl Ring: Electron-donating groups like the amino group (-NH₂) on the phenyl ring are more favorable for cardiotonic activity than electron-withdrawing groups like the nitro group (-NO₂).
PDE3 Signaling Pathway in Cardiac Myocytes
Inhibition of PDE3 by pyridazinone derivatives in cardiac myocytes leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates several downstream targets, resulting in increased calcium influx and enhanced cardiac contractility.[7][8][9][10][11]
Caption: PDE3 signaling pathway in cardiac myocytes and its inhibition.
Experimental Protocols
This ex vivo method assesses the direct effect of compounds on cardiac contractility and heart rate.
-
Heart Isolation: Euthanize a small rodent (e.g., rat or guinea pig) and rapidly excise the heart.
-
Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Parameter Measurement: Measure cardiac parameters such as left ventricular developed pressure (LVDP), the rate of pressure change (dP/dt), and heart rate using a pressure transducer and data acquisition system.
-
Compound Administration: After a stabilization period, administer the pyridazinone derivatives at various concentrations into the perfusion solution.
-
Data Analysis: Record the changes in cardiac parameters and construct dose-response curves to determine the EC50 values for positive inotropic effects.
This biochemical assay quantifies the inhibition of PDE3 enzyme activity.
-
Enzyme and Substrate: Use a purified or recombinant PDE3 enzyme and [³H]-cAMP as the substrate.
-
Reaction Incubation: Incubate the PDE3 enzyme with the test compounds at varying concentrations in an assay buffer.
-
Initiate Reaction: Start the reaction by adding [³H]-cAMP and incubate at 30°C.
-
Stop Reaction and Separation: Terminate the reaction and separate the product, [³H]-5'-AMP, from the unreacted [³H]-cAMP using methods like anion-exchange chromatography or scintillation proximity assay (SPA).
-
Quantification: Measure the amount of [³H]-5'-AMP formed using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE3 inhibition and determine the IC50 values.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
Comparative In Vivo Anticancer Efficacy of 4-amino-6-phenyl-2H-pyridazin-3-one and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals: A Guide to In Vivo Performance
This guide provides a comparative analysis of the in vivo anticancer effects of the novel pyridazinone derivative, 4-amino-6-phenyl-2H-pyridazin-3-one, against established anticancer agents. Due to the limited availability of specific in vivo data for this compound, this guide utilizes data from the closely related pyridazinone analog, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (DCPYR), to provide a preliminary assessment of the potential efficacy of this class of compounds. The performance of DCPYR is compared with the multi-kinase inhibitor Sorafenib and the chemotherapeutic agent Doxorubicin in relevant preclinical cancer models.
In Vivo Anticancer Efficacy: A Comparative Summary
The following table summarizes the quantitative in vivo anticancer activity of a pyridazinone derivative (DCPYR) and the comparator drugs, Sorafenib and Doxorubicin. This data is compiled from preclinical studies in murine cancer models.
| Compound | Cancer Model | Animal Model | Dosage | Route of Administration | Tumor Growth Inhibition (TGI) | Citation |
| DCPYR (Pyridazinone Analog) | Murine Colon Cancer (MAC16) | Mice | 50 mg/kg | Not Specified | 53% | [1] |
| Sorafenib | Hepatocellular Carcinoma (Hepa 1.6) | C57/BL6 Mice | 50 mg/kg/day | Oral | 79% (at day 22) | [2] |
| Sorafenib | Glioblastoma (U87) | Nude Mice | Not Specified | Systemic Delivery | Significant Suppression | [3] |
| Doxorubicin | Ovarian Cancer (SK-OV-3 Xenograft) | Mice | Not Specified | Not Specified | ~2.5 times higher than free Doxorubicin | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for the key experiments cited in this guide.
Pyridazinone Analog (DCPYR) in Murine Colon Cancer
-
Animal Model: Mice bearing the MAC16 murine colon adenocarcinoma.
-
Treatment: The pyridazinone derivative DCPYR was administered at a dose of 50 mg/kg. The route of administration and treatment schedule were not specified in the available literature.
-
Tumor Measurement: Tumor weight was used as the primary endpoint to determine anticancer efficacy. Body weight was also monitored to assess toxicity.[1]
Sorafenib in Hepatocellular Carcinoma Xenograft Model
-
Cell Line and Animal Model: Hepa 1.6 hepatocellular carcinoma cells were injected subcutaneously into C57/BL6 mice.
-
Treatment: When tumors reached a mean size of 200-500 mm³, mice were treated with Sorafenib administered orally at a dose of 50 mg/kg daily.
-
Tumor Measurement: Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated compared to a control group.[2]
Doxorubicin in Ovarian Cancer Xenograft Model
-
Cell Line and Animal Model: Human ovarian cancer cell line SK-OV-3 was used to establish xenografts in mice.
-
Treatment: Doxorubicin was administered, although the specific dosage, route, and formulation (e.g., free vs. nanoparticle-loaded) were not detailed in the referenced abstract.
-
Tumor Measurement: Tumor growth inhibition was assessed and compared between different formulations of Doxorubicin.[4]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these anticancer agents is essential for rational drug development and combination therapies.
Pyridazinone Derivatives
Pyridazinone derivatives have been shown to exert their anticancer effects through multiple mechanisms. One key mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical mediator of angiogenesis. By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.
Furthermore, some pyridazinone derivatives have been observed to upregulate the expression of pro-apoptotic genes such as p53 and Bax . The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, and Bax is a key effector protein in the mitochondrial apoptotic pathway.
References
A Comparative Analysis of Pyridazinone Isomers in Biological Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyridazinone isomers' performance in various biological systems, supported by experimental data.
Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the pyridazinone core, leading to a diverse range of isomers with distinct therapeutic potentials. This guide offers a comparative analysis of these isomers, focusing on their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.
Anti-inflammatory and Analgesic Activity
Pyridazinone derivatives are well-documented for their potent anti-inflammatory and analgesic properties, primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[1][2] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[1][3]
Comparative Efficacy of Pyridazinone Derivatives as COX Inhibitors
The inhibitory activity of pyridazinone derivatives against COX-1 and COX-2 is a critical determinant of their therapeutic efficacy and side-effect profile. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[1]
| Compound/Isomer | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative Class: Phenyl-substituted | ||||
| Compound A (4-fluorophenyl) | COX-2 | 0.02 | >500 | [4] |
| Compound B (unsubstituted phenyl) | COX-2 | - | - | [1] |
| Derivative Class: Chloro-substituted | ||||
| 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | COX-2 | - | - | [5] |
| Derivative Class: Pyrrolo[3,4-d]pyridazinone | ||||
| Precursor 1a | COX-1 | - | - | [6] |
| COX-2 | - | Stronger inhibition than COX-1 | [6] | |
| Precursor 1b | COX-1 | - | - | [6] |
| COX-2 | - | Stronger inhibition than COX-1 | [6] | |
| Final Products (2-7) | COX-1 | - | Similar to COX-2 | [6] |
| COX-2 | - | Similar to COX-1 | [6] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. Dashes (-) indicate that specific quantitative data was not provided in the cited source.
Signaling Pathway: COX Inhibition and Inflammation
The anti-inflammatory action of pyridazinone isomers that inhibit COX-2 involves the blockade of prostaglandin synthesis. This, in turn, modulates downstream inflammatory signaling pathways, such as the NF-κB pathway.[7][8]
Anticancer Activity
Several pyridazinone derivatives have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[9][10] Their mechanisms of action often involve the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the STAT3 pathway.[11][12]
Comparative Cytotoxicity of Pyridazinone Derivatives
The cytotoxic potential of pyridazinone isomers varies depending on their chemical structure and the cancer cell line being targeted.
| Compound/Isomer | Cell Line | IC50 (µM) | Reference |
| Derivative Class: Dichlorinated | |||
| DCPYR | MAC13 | <18.4 | [13] |
| MAC16 | 7-fold higher than arylated analogue | [13] | |
| Derivative Class: Piperazinyl-linked | |||
| Compound 12 | AGS (gastric adenocarcinoma) | <50 | [10] |
| Compound 22 | AGS (gastric adenocarcinoma) | <50 | [10] |
| Enantiomeric Pair | |||
| (S)-(-)-2c | STAT3 Inhibition | Twice as potent as (R)-enantiomer | [14] |
| (R)-(+)-2c | STAT3 Inhibition | - | [14] |
Note: A lower IC50 value indicates greater cytotoxicity.
Signaling Pathway: STAT3 Inhibition and Apoptosis
STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[11][12] Certain pyridazinone isomers have been shown to inhibit STAT3 signaling, leading to the induction of apoptosis.[14] Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells and is regulated by a complex network of signaling molecules.[15][16]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyridazinone isomers.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[6][17][18][19]
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound (pyridazinone isomer) or vehicle (control) is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][20][21]
-
Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or SDS in HCl).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Cells are treated with various concentrations of the pyridazinone isomers and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[3][14][22][23][24]
-
Enzymes: Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The enzyme (COX-1 or COX-2) is incubated with the test compound (pyridazinone isomer) at various concentrations.
-
The reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC50 value is determined. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Conclusion
The pyridazinone scaffold represents a privileged structure in drug discovery, with its isomers exhibiting a remarkable diversity of biological activities. This guide highlights the comparative efficacy of various pyridazinone derivatives in key therapeutic areas, particularly inflammation and cancer. The provided data and experimental protocols serve as a valuable resource for researchers in the field. While a significant body of research exists on pyridazinone derivatives, a clear need for more direct comparative studies of positional and stereoisomers is evident. Such studies will be instrumental in elucidating the subtle structure-activity relationships that govern the pharmacological profiles of these promising compounds and will undoubtedly accelerate the development of novel, highly effective, and selective therapeutic agents.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
- 22. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of 4-amino-6-phenyl-2H-pyridazin-3-one Analogs and Established Drugs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer potential of pyridazinone derivatives, with a focus on analogs of 4-amino-6-phenyl-2H-pyridazin-3-one, versus established chemotherapeutic agents. The information presented is based on available preclinical data and is intended to inform further research and development in oncology.
Executive Summary
Pyridazinone-based compounds have emerged as a promising class of heterocyclic molecules with a broad spectrum of pharmacological activities, including notable anticancer effects. Research indicates that their mechanism of action may involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Fatty Acid-Binding Protein 4 (FABP4) and PI3K/Akt pathways. This guide presents a comparative analysis of the in vitro cytotoxicity of a representative 6-phenyl-pyridazin-3(2H)-one derivative against the widely used chemotherapeutic drug, Doxorubicin. While direct comparative data for this compound is limited, the analysis of structurally related compounds provides valuable insights into the potential efficacy of this chemical scaffold.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for a 6-phenyl-pyridazin-3(2H)-one derivative and the established anticancer drug, Doxorubicin, against various human cancer cell lines. It is important to note that the data for the pyridazinone derivative and Doxorubicin are compiled from different studies and are presented here for comparative purposes. Direct head-to-head experimental data for this compound was not available in the reviewed literature.
Table 1: In Vitro Growth Inhibitory Activity (GI50, µM) of a 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one Derivative [1][2]
| Cancer Cell Line | Cell Line Origin | GI50 (µM) of 6-phenyl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 2a) |
| Leukemia | ||
| CCRF-CEM | Leukemia | >100 |
| HL-60(TB) | Leukemia | 18.1 |
| K-562 | Leukemia | 13.9 |
| MOLT-4 | Leukemia | 16.3 |
| RPMI-8226 | Leukemia | >100 |
| SR | Leukemia | 1.83 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | >100 |
| EKVX | Non-Small Cell Lung | >100 |
| HOP-62 | Non-Small Cell Lung | >100 |
| HOP-92 | Non-Small Cell Lung | >100 |
| NCI-H226 | Non-Small Cell Lung | >100 |
| NCI-H23 | Non-Small Cell Lung | >100 |
| NCI-H322M | Non-Small Cell Lung | >100 |
| NCI-H460 | Non-Small Cell Lung | >100 |
| NCI-H522 | Non-Small Cell Lung | 1.48 |
| Colon Cancer | ||
| COLO 205 | Colon | >100 |
| HCC-2998 | Colon | >100 |
| HCT-116 | Colon | >100 |
| HCT-15 | Colon | >100 |
| HT29 | Colon | >100 |
| KM12 | Colon | >100 |
| SW-620 | Colon | >100 |
| CNS Cancer | ||
| SF-268 | CNS | >100 |
| SF-295 | CNS | >100 |
| SF-539 | CNS | >100 |
| SNB-19 | CNS | >100 |
| SNB-75 | CNS | >100 |
| U251 | CNS | >100 |
| Melanoma | ||
| LOX IMVI | Melanoma | >100 |
| MALME-3M | Melanoma | >100 |
| M14 | Melanoma | >100 |
| SK-MEL-2 | Melanoma | >100 |
| SK-MEL-28 | Melanoma | >100 |
| SK-MEL-5 | Melanoma | >100 |
| UACC-257 | Melanoma | >100 |
| UACC-62 | Melanoma | >100 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | >100 |
| OVCAR-3 | Ovarian | >100 |
| OVCAR-4 | Ovarian | >100 |
| OVCAR-5 | Ovarian | >100 |
| OVCAR-8 | Ovarian | >100 |
| NCI/ADR-RES | Ovarian | >100 |
| SK-OV-3 | Ovarian | >100 |
| Renal Cancer | ||
| 786-0 | Renal | >100 |
| A498 | Renal | >100 |
| ACHN | Renal | >100 |
| CAKI-1 | Renal | >100 |
| RXF 393 | Renal | >100 |
| SN12C | Renal | >100 |
| TK-10 | Renal | >100 |
| UO-31 | Renal | >100 |
| Prostate Cancer | ||
| PC-3 | Prostate | >100 |
| DU-145 | Prostate | >100 |
| Breast Cancer | ||
| MCF7 | Breast | 10.1 |
| MDA-MB-231/ATCC | Breast | >100 |
| HS 578T | Breast | >100 |
| BT-549 | Breast | >100 |
| T-47D | Breast | >100 |
| MDA-MB-468 | Breast | >100 |
Table 2: In Vitro Cytotoxic Activity (IC50, µM) of Doxorubicin against Various Cancer Cell Lines [3][4]
| Cancer Cell Line | Cell Line Origin | IC50 (µM) |
| AGS | Stomach Adenocarcinoma | 0.025 |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 |
| VMCUB-1 | Bladder Cancer | > 20 |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 |
| A549 | Lung Cancer | > 20 |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 |
| M21 | Skin Melanoma | 2.77 ± 0.20 |
Experimental Protocols
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [5][6][7][8]
This colorimetric assay is a widely used method to assess cell viability and proliferation.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., pyridazinone derivative or Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. Lactate Dehydrogenase (LDH) Assay [9][10]
This colorimetric assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. The released LDH activity is measured through a coupled enzymatic reaction that results in the formation of a colored formazan product.
-
Protocol Outline:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the controls.
-
Apoptosis Assay
Bax Expression Analysis by Flow Cytometry [11][12]
This assay is used to assess the induction of apoptosis by measuring the expression of the pro-apoptotic protein Bax.
-
Principle: Bax is a key protein in the intrinsic apoptosis pathway. An increase in its expression is an indicator of apoptosis induction. Flow cytometry allows for the quantification of protein expression in individual cells.
-
Protocol Outline:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them using a suitable fixation buffer (e.g., paraformaldehyde).
-
Permeabilization: Permeabilize the cell membrane with a permeabilization buffer to allow antibodies to access intracellular proteins.
-
Antibody Staining: Incubate the cells with a primary antibody specific for Bax, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of Bax expression.
-
Data Analysis: Quantify the percentage of cells with increased Bax expression compared to untreated control cells.
-
Signaling Pathways and Mechanisms of Action
Proposed Signaling Pathway for this compound Analogs
Pyridazinone derivatives are being investigated as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). FABP4 is implicated in cancer progression through its role in lipid metabolism and signaling pathways that promote cell growth and survival. Inhibition of FABP4 may disrupt these oncogenic signals.
Caption: Proposed inhibitory action on the FABP4 signaling pathway.
Established Mechanism of Action for Doxorubicin
Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[13][14][15][16][17]
Caption: Doxorubicin's mechanism via DNA intercalation and Topoisomerase II inhibition.
Conclusion
The available preclinical data suggests that pyridazinone derivatives, including those structurally related to this compound, exhibit promising anticancer activity against a range of cancer cell lines. Their potential mechanism of action through FABP4 inhibition presents a novel therapeutic strategy. While direct comparative studies with established drugs are still needed for the specific compound of interest, the preliminary data warrants further investigation into this class of molecules. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to design and conduct future studies to fully elucidate the therapeutic potential of this compound and its analogs in cancer therapy.
References
- 1. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of doxorubicin, oxaliplatin, and methotrexate administration on the transcriptional activity of BCL-2 family gene members in stomach cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 14. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 15. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. go.drugbank.com [go.drugbank.com]
confirming the binding mode of 4-amino-6-phenyl-2H-pyridazin-3-one to its target
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comprehensive comparison of the binding characteristics of 4-amino-6-phenyl-2H-pyridazin-3-one, a promising scaffold for Fatty Acid-Binding Protein 4 (FABP4) inhibitors, with a well-established alternative, BMS309403. By presenting key experimental data and detailed protocols, this document aims to facilitate the rational design and development of next-generation FABP4 inhibitors for the treatment of metabolic diseases and cancer.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of a potent this compound derivative, compound 14e , and the known FABP4 inhibitor, BMS309403 , are summarized below. This data highlights the comparable potency of the pyridazinone scaffold.
| Compound | Target | Assay Type | IC50 / Ki |
| Compound 14e | FABP4 | Fluorescence Displacement | IC50: 1.57 µM[1] |
| BMS309403 | FABP4 | Ligand Displacement (1,8-ANS) | Ki: <2 nM[2][3] |
Deciphering the Binding Interactions
While a crystal structure of this compound bound to FABP4 is not yet publicly available, computational modeling provides valuable insights into its binding mode. In contrast, the binding of BMS309403 to FABP4 has been elucidated through X-ray crystallography.
Predicted Binding Mode of 4-amino-pyridazin-3-one Scaffold
Molecular docking and molecular dynamics (MD) simulations of potent 4-amino-pyridazin-3-one derivatives, such as compound 14e , have revealed key interactions within the FABP4 binding pocket.[1] These studies suggest that the pyridazinone core establishes crucial hydrogen bonds with key residues, while the phenyl group occupies a hydrophobic pocket, contributing to the overall binding affinity.
Confirmed Binding Mode of BMS309403
The X-ray crystal structure of BMS309403 in complex with FABP4 (PDB ID: 2NNQ) provides a high-resolution view of its binding mode.[4] The biphenyl group of BMS309403 occupies the hydrophobic pocket of FABP4, while the acidic head group forms key electrostatic interactions with polar residues.
Experimental Protocols
To ensure reproducibility and facilitate further research, the methodologies for the key experiments are detailed below.
FABP4 Inhibitor Screening Assay (Fluorescence Displacement)
This assay is used to determine the inhibitory potency of compounds against FABP4 by measuring the displacement of a fluorescent probe.
Principle: A fluorescent probe binds to the FABP4 active site, resulting in a high fluorescence signal. A test compound that also binds to the active site will displace the probe, leading to a decrease in fluorescence. The IC50 value is determined by measuring the concentration of the test compound required to reduce the fluorescence signal by 50%.[5]
Protocol:
-
Reagents and Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., a derivative of arachidonic acid)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Add a solution of FABP4 and the fluorescent probe to the wells of the microplate.
-
Add serial dilutions of the test compounds to the wells. A positive control (e.g., arachidonic acid) and a negative control (DMSO vehicle) should be included.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 370 nm, Em: 475 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Molecular Docking
Computational docking is employed to predict the binding pose and interactions of a ligand within the active site of a target protein.
Principle: A computational algorithm samples various conformations and orientations of a flexible ligand within a rigid or flexible protein binding site. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.
Protocol:
-
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein preparation tools
-
Ligand preparation tools
-
-
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank, PDB ID: 2NNQ for FABP4).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site or grid box for the docking simulation.
-
-
Ligand Preparation:
-
Generate the 3D structure of the ligand.
-
Assign appropriate atom types and charges.
-
Define rotatable bonds to allow for conformational flexibility.
-
-
Docking Simulation:
-
Run the docking algorithm to generate a series of ligand poses within the protein's binding site.
-
The scoring function will rank the poses based on their predicted binding affinity.
-
-
Analysis:
-
Visualize the top-ranked poses to analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).
-
Compare the predicted binding mode with experimental data if available.
-
-
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a protein-ligand complex, providing definitive evidence of the binding mode.[6][7][8]
Principle: A high-quality crystal of the protein-ligand complex is grown and then exposed to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern, which is recorded. By analyzing the diffraction pattern, the electron density of the molecule can be calculated, and from this, the atomic structure of the protein and the bound ligand can be determined.[6]
Protocol:
-
Protein-Ligand Complex Formation:
-
Crystallization:
-
The protein-ligand complex is screened against a variety of crystallization conditions (e.g., different precipitants, pH, temperature) to find conditions that yield well-ordered crystals.
-
-
Data Collection:
-
A suitable crystal is mounted and exposed to a synchrotron X-ray source.
-
The diffraction pattern is collected as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phases of the structure factors are determined (e.g., by molecular replacement using a known structure).
-
An initial model of the protein-ligand complex is built into the electron density map.
-
The model is refined to improve its fit to the experimental data.
-
-
Validation and Analysis:
-
The final structure is validated to ensure its quality and accuracy.
-
The binding mode of the ligand and its interactions with the protein are analyzed in detail.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FABP4 Inhibitor The FABP4 Inhibitor, also referenced under CAS 300657-03-8, controls the biological activity of FABP4. | 300657-03-8 [sigmaaldrich.com]
- 4. The Molecular Mechanism of FABP4 Inhibition Effects of GAS and 4-HBA in Gastrodia elata Blume Was Discussed Based on NMR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 8. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 10. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 4-amino-6-phenyl-2H-pyridazin-3-one Activity in Different Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the anti-cancer activity of 4-amino-6-phenyl-2H-pyridazin-3-one and its derivatives across various human cancer cell lines. The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data and methodologies to facilitate further investigation into this promising class of compounds.
Comparative Analysis of In Vitro Anti-Cancer Activity
The anti-proliferative activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) values, a standard measure of a compound's potency. Lower values indicate higher efficacy.
| Compound/Derivative | Cell Line | Cancer Type | GI₅₀ (µM) |
| Derivative 2h | SR | Leukemia | < 0.1 |
| NCI-H522 | Non-Small Cell Lung | < 0.1 | |
| CCRF-CEM | Leukemia | < 1.0 | |
| HL-60(TB) | Leukemia | < 1.0 | |
| K-562 | Leukemia | < 1.0 | |
| MOLT-4 | Leukemia | < 1.0 | |
| RPMI-8226 | Leukemia | < 1.0 | |
| NCI-H460 | Non-Small Cell Lung | < 1.0 | |
| HCT-116 | Colon | < 1.0 | |
| HCT-15 | Colon | < 1.0 | |
| HT29 | Colon | < 1.0 | |
| KM12 | Colon | < 1.0 | |
| SW-620 | Colon | < 1.0 | |
| SF-295 | CNS | < 1.0 | |
| MALME-3M | Melanoma | < 1.0 | |
| M14 | Melanoma | < 1.0 | |
| MDA-MB-435 | Melanoma | < 1.0 | |
| SK-MEL-5 | Melanoma | < 1.0 | |
| OVCAR-3 | Ovarian | < 1.0 | |
| NCI/ADR-RES | Ovarian | < 1.0 | |
| MCF7 | Breast | < 1.0 | |
| Pyr-1 | CEM | Leukemia | Favorable Selective Cytotoxicity |
| HL-60 | Leukemia | Favorable Selective Cytotoxicity | |
| MDA-MB-231 | Breast | Favorable Selective Cytotoxicity | |
| MDA-MB-468 | Breast | Favorable Selective Cytotoxicity | |
| A-549 | Lung | Favorable Selective Cytotoxicity | |
| Compound 10l | A549/ATCC | Non-Small Cell Lung | Not Specified |
| Compound 17a | - | Melanoma, NSCLC, Prostate, Colon | Not Specified |
| Compound 8f | - | Melanoma, NSCLC, Prostate, Colon | Not Specified |
| Compound 43 | Panc-1 | Pancreatic | 2.9 |
| Paca-2 | Pancreatic | 2.2 | |
| Compound 2 | A2780 | Ovarian | 21 ± 1 |
Data compiled from multiple sources.[1][2][3][4][5] Note: "Favorable Selective Cytotoxicity" for Pyr-1 indicates potent activity against these cancer cell lines when compared to non-cancerous MCF-10A breast epithelial cells.[1]
Mechanisms of Action
Several studies have elucidated the molecular mechanisms through which pyridazinone derivatives exert their anti-cancer effects. The primary pathways identified include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling molecules.
A pyridazinone derivative, Pyr-1, has been shown to induce cell death through the intrinsic apoptosis pathway.[1] This is characterized by:
-
Mitochondrial Depolarization: A dose-dependent increase in mitochondrial membrane depolarization was observed in HL-60 cells treated with Pyr-1.[1]
-
Caspase-3 Activation: The compound triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]
-
DNA Fragmentation: Treatment with Pyr-1 leads to the fragmentation of DNA, a hallmark of apoptosis.[1]
-
Oxidative and Proteotoxic Stress: The compound generates reactive oxygen species (ROS) and leads to the accumulation of poly-ubiquitinated proteins, indicating impairment of the proteasome.[1]
Another derivative, compound 10l, was found to induce cell cycle arrest at the G0–G1 phase in the A549/ATCC lung cancer cell line.[2] This was accompanied by the upregulation of the pro-apoptotic genes p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2.[2] Furthermore, some pyridazinone derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2][6]
Experimental Protocols
To ensure the reproducibility and cross-validation of these findings, detailed experimental protocols are provided below.
Cell Viability Assay (DNS Assay)
This assay is used to determine the cytotoxic effects of the compounds on various cell lines.[1]
-
Cell Seeding: Cancer and non-cancerous cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyridazinone derivative (or vehicle control) for a specified period (e.g., 72 hours).
-
Staining: After incubation, the supernatant is discarded, and the cells are stained with a DNA staining solution (e.g., containing sulforhodamine B).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 490 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.[1]
-
Cell Treatment: Cells are treated with the compound at its CC₅₀ (50% cytotoxic concentration) and 2x CC₅₀ for a defined period (e.g., 5 hours for mitochondrial depolarization, 24 hours for apoptosis and cell cycle).[1]
-
Staining for Apoptosis:
-
Annexin V/Propidium Iodide (PI): To detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptosis.
-
JC-1: To measure mitochondrial membrane potential. A shift from red to green fluorescence indicates depolarization.
-
Caspase-3 Activation: Cells are stained with a fluorescently labeled antibody specific for activated caspase-3.
-
-
Staining for Cell Cycle: Cells are fixed, permeabilized, and stained with a DNA-binding dye (e.g., PI).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is processed using appropriate software to quantify the percentage of cells in different apoptotic stages or cell cycle phases.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.[6]
-
Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant human VEGFR-2 enzyme.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP and a suitable substrate.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Conclusion
The collective evidence from multiple studies strongly suggests that this compound and its derivatives represent a versatile scaffold for the development of novel anti-cancer agents. Their potent cytotoxic and anti-proliferative activities against a broad range of cancer cell lines, coupled with their ability to induce apoptosis and modulate key signaling pathways, underscore their therapeutic potential. The detailed experimental protocols provided herein offer a foundation for further research to validate and expand upon these findings, ultimately paving the way for the clinical translation of this promising class of compounds.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of 4-amino-6-phenyl-2H-pyridazin-3-one: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor. In this context, the pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the therapeutic potential of 4-amino-6-phenyl-2H-pyridazin-3-one, focusing on its promise as an anti-inflammatory agent and an inhibitor of Fatty Acid Binding Protein 4 (FABP4).
The core structure of this compound combines key pharmacophoric features that suggest its potential in treating inflammatory conditions and metabolic diseases. This guide will delve into the available experimental data for derivatives of this core structure and compare its potential with established therapeutic alternatives.
Comparative Analysis of Biological Activity
To objectively assess the therapeutic potential of the this compound scaffold, a comparison with relevant drugs is essential. For its anti-inflammatory properties, a comparison with a selective COX-2 inhibitor like Celecoxib is pertinent. For its potential in metabolic diseases, a comparison with the known FABP4 inhibitor BMS309403 provides a valuable benchmark.
Fatty Acid Binding Protein 4 (FABP4) Inhibition
Recent studies have identified the 4-amino-pyridazin-3(2H)-one core as a promising scaffold for the development of potent FABP4 inhibitors. FABP4 is a key protein involved in fatty acid transport and has been implicated in metabolic syndrome, diabetes, and certain cancers. Inhibition of FABP4 is therefore a promising strategy for the treatment of these conditions.
A study focused on optimizing this pyridazinone scaffold has yielded several potent derivatives. The following table summarizes the in vitro FABP4 inhibitory activity of these compounds compared to Arachidonic Acid, a natural ligand, and BMS309403, a known potent FABP4 inhibitor.
| Compound | Target | IC50 (µM) | Comparator(s) |
| Derivative 14e (from pyridazinone scaffold) | FABP4 | 1.57 ± 0.26 | Arachidonic Acid (IC50 = 3.30 ± 0.27 µM)[1] |
| Derivative 3e (from pyridazinone scaffold) | FABP4 | 6.20 ± 0.42 | Arachidonic Acid (IC50 = 3.30 ± 0.27 µM)[1] |
| Derivative 14c (from pyridazinone scaffold) | FABP4 | 5.55 ± 0.22 | Arachidonic Acid (IC50 = 3.30 ± 0.27 µM)[1] |
| BMS309403 | FABP4 | < 0.002 | - |
Note: Lower IC50 values indicate greater potency.
The data clearly indicates that derivatives of the this compound scaffold exhibit significant FABP4 inhibitory activity, with compound 14e showing sub-micromolar potency, even surpassing the natural ligand, arachidonic acid.[1] This highlights the strong potential of this chemical series in the development of novel FABP4 inhibitors.
Anti-inflammatory Potential: Cyclooxygenase (COX) Inhibition
The pyridazinone nucleus is a well-established pharmacophore in a variety of anti-inflammatory agents. While direct IC50 values for this compound against COX enzymes were not identified in the reviewed literature, numerous studies on related pyridazinone derivatives demonstrate their potent anti-inflammatory effects, often through the inhibition of COX-2.
For a comparative perspective, the following table presents the COX inhibitory activity of the widely used NSAID, Celecoxib.
| Compound | Target | IC50 (nM) |
| Celecoxib | COX-2 | 40-91 |
| COX-1 | 2800 |
Note: Lower IC50 values indicate greater potency. The high ratio of COX-1/COX-2 IC50 for Celecoxib indicates its selectivity for COX-2.
The established anti-inflammatory profile of the broader pyridazinone class suggests that this compound is a promising candidate for further investigation as a selective COX-2 inhibitor.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to validate the therapeutic potential of compounds like this compound, the following diagrams are provided.
Caption: FABP4 signaling pathway and the inhibitory action of this compound derivatives.
Caption: Experimental workflow for evaluating the therapeutic potential of novel compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of therapeutic potential. The following sections outline the methodologies for the key experiments cited in this guide.
FABP4 Inhibition Assay (Fluorescence-Based)
This assay is based on the displacement of a fluorescent probe from the FABP4 binding pocket by a potential inhibitor.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1,8-ANS)
-
Test compounds (including this compound derivatives)
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of FABP4 protein and the fluorescent probe in the assay buffer.
-
Incubate the mixture at room temperature to allow for the binding of the probe to the protein.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Add the FABP4/probe mixture to the wells containing the test compounds.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for the displacement of the probe.
-
Measure the fluorescence intensity using a microplate reader (excitation and emission wavelengths will depend on the fluorescent probe used).
-
The decrease in fluorescence intensity is proportional to the inhibitory activity of the test compound.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate by the peroxidase component of COX results in a colored product that can be quantified.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds (including pyridazinone derivatives)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Add the assay buffer, heme, and COX enzyme (either COX-1 or COX-2) to the wells of a microplate.
-
Add the test compounds at various concentrations to the respective wells.
-
Incubate the plate at room temperature for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate to all wells.
-
Read the absorbance of the wells at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.
-
The rate of color development is proportional to the COX activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The available data on its derivatives demonstrates significant potential for the inhibition of FABP4, a key target in metabolic and inflammatory diseases. Furthermore, the well-documented anti-inflammatory properties of the broader pyridazinone class suggest that this compound and its analogs are worthy of further investigation as selective COX-2 inhibitors. The experimental protocols provided herein offer a clear roadmap for the continued evaluation and validation of this exciting class of molecules. Further in vivo studies are warranted to fully elucidate the therapeutic utility of this compound and its derivatives.
References
- 1. apexbt.com [apexbt.com]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors [mdpi.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of 4-amino-6-phenyl-2H-pyridazin-3-one
This document provides detailed procedures for the safe and compliant disposal of 4-amino-6-phenyl-2H-pyridazin-3-one, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Hazard Information
Understanding the Risks: this compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its associated risks to ensure safe handling and disposal.
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use.[1]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[1]
-
Respiratory Protection: Avoid breathing dust.[2] Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated.
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.
Hazard Summary Table:
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the process for collecting, storing, and disposing of this compound waste.
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Stream: Designate a specific waste stream for this compound and related pyridazinone derivatives. Do not mix with other waste categories like halogenated solvents, acids, or bases unless approved by a chemical safety officer.[3]
-
Select Appropriate Container:
-
Label the Waste Container:
-
Accumulate Waste:
-
Add waste to the container in a well-ventilated area, such as a laboratory fume hood.[2]
-
Keep the container securely closed at all times, except when adding waste.[3][5] Funnels should not be left in the container opening.[3]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[5]
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area.
-
Segregate the container from incompatible materials like strong acids, bases, and oxidizers.[3]
-
-
Final Disposal:
Protocol for Empty Containers: Empty containers that held this compound must be handled carefully.
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.
-
Rinsate Collection: Collect the solvent rinsate as hazardous waste and add it to the appropriate waste stream.[6]
-
Container Disposal: Once decontaminated, the rinsed container can typically be disposed of in the regular trash or recycled, depending on institutional policies.[3]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
